molecular formula C5H10O2 B10760074 Isovaleric Acid CAS No. 35915-22-1

Isovaleric Acid

Cat. No.: B10760074
CAS No.: 35915-22-1
M. Wt: 102.13 g/mol
InChI Key: GWYFCOCPABKNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isovaleric acid (3-Methylbutanoic acid) is a naturally occurring short-chain fatty acid of significant interest in multiple research fields. In flavor and fragrance chemistry, it serves as a critical reference standard and building block due to its potent, pungent cheese-like odor, which is a characteristic component of certain fermented foods and essential oils. In entomology and ecology, isovaleric acid is studied as a semiochemical, particularly in ant communication and as an attractant or repellent for various insect species. From a biochemical and metabolic perspective, it is a pivotal compound in the study of branched-chain amino acid catabolism; elevated levels are a hallmark of Isovaleric Acidemia, a rare genetic disorder in leucine metabolism. This makes it invaluable for modeling metabolic diseases in vitro and for investigating the toxic effects of organic acid accumulation on cellular functions, such as mitochondrial disruption and induction of oxidative stress. Supplied as a high-purity reagent, this product is intended to support these advanced investigative applications, providing researchers with a reliable and well-characterized chemical tool for their studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Record name ISOPENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/944
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029182
Record name Isovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour
Record name ISOPENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/944
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanoic acid, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isovaleric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5737
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isovaleric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

70 °C
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isovaleric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.931 @ 20 °C/4 °C, 0.923-0.928
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.44 [mmHg], 0.44 mm Hg at 25 °C
Record name Isovaleric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5737
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

503-74-2, 35915-22-1, 92634-50-9
Record name ISOPENTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/944
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylbutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diisovaleryl adrenaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isovaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-29.3 °C
Record name Isovaleric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: Isovaleric Acid Biosynthesis in Gut Microbiota

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isovaleric acid (IVA), a branched-chain short-chain fatty acid (BCFA), is a critical but often overlooked metabolite in the gut microbiome ecosystem. Unlike the widely studied straight-chain fatty acids (acetate, propionate, butyrate) derived from carbohydrate fermentation, IVA is a product of proteolytic fermentation—specifically the catabolism of Leucine.

For drug development professionals, IVA represents a dual-edged biomarker: it serves as a proxy for high-protein diet-induced fermentation and potential putrefaction, yet exhibits distinct pharmacological properties on colonic smooth muscle relaxation and epithelial barrier integrity. This guide delineates the biosynthetic mechanisms, microbial ecology, and validated quantification protocols required for high-integrity research.

Molecular Mechanisms of Biosynthesis

The Leucine Catabolism Pathway

The production of isovaleric acid in the colon is exclusively driven by the catabolism of the branched-chain amino acid (BCAA) L-Leucine . This process occurs primarily in the distal colon where carbohydrate sources are depleted, forcing saccharolytic bacteria to switch to proteolytic metabolism.

The canonical pathway involves a three-step oxidative deamination and decarboxylation process, distinct from the mammalian mitochondrial pathway (which, when defective, causes Isovaleric Acidemia). In the gut lumen, this is a reductive process often associated with the Stickland reaction or specific oxidoreductase activity.

Key Enzymatic Steps:

  • Transamination: L-Leucine is converted to

    
    -ketoisocaproate (
    
    
    
    -KIC) by Branched-chain amino acid aminotransferase (BCAT) .
  • Decarboxylation/Oxidation:

    
    -KIC is converted to Isovaleryl-CoA by the Pyruvate:ferredoxin oxidoreductase (PorA)  complex.
    
  • Hydrolysis/Acyl-Transfer: Isovaleryl-CoA is converted to Isovalerate (Isovaleric Acid) via phosphate butyryltransferase (Ptb) or butyrate kinase (Buk) analogs, often involving PorB .

Biosynthetic Pathway Visualization

The following diagram illustrates the bacterial conversion of Leucine to Isovaleric Acid, highlighting the critical enzymes ilvE (BCAT) and porA.

IVA_Biosynthesis Leucine L-Leucine (Dietary/Endogenous Protein) aKIC α-Ketoisocaproate (α-KIC) Leucine->aKIC Deamination BCAT Enzyme: BCAT (ilvE) (Aminotransferase) Leucine->BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Oxidative Decarboxylation (Ferredoxin dependent) PORA Enzyme: PorA/PorB (Oxidoreductase) aKIC->PORA Isovalerate Isovaleric Acid (C5 BCFA) IsovalerylCoA->Isovalerate Acyl-CoA Hydrolysis (ATP generation)

Figure 1: Bacterial catabolism of Leucine to Isovaleric Acid. The pathway relies on oxidoreductases (PorA) prevalent in Clostridial clusters.

Microbial Ecology & Key Taxa

Unlike butyrate producers which are often strictly anaerobic Firmicutes (e.g., F. prausnitzii), IVA producers are typically proteolytic specialists.

Genus/SpeciesMetabolic RoleNotes
Clostridium (Cluster I & XI) Primary ProducersSpecies like C.[1] sporogenes and C. difficile possess the complete porA machinery for reductive leucine fermentation.
Bacteroides spp. Secondary ProducersB. fragilis and B. thetaiotaomicron can produce IVA via peptide depolymerization, though less efficiently than Clostridia.
Peptostreptococcus Obligate Amino Acid FermentersHighly specialized in Stickland reactions; produces IVA alongside ammonia.
Megasphaera elsdenii Lactate UtilizerCan produce BCFAs via alternative pathways involving precursor cross-feeding.

Ecological Insight: High concentrations of IVA (>3-4 mM) in fecal samples often correlate with a "Western Diet" (high meat intake) and may serve as a marker for proteolytic putrefaction, which can be associated with higher gut pH and ammonia production.

Pharmacological Implications[1][2][3]

For drug development, IVA is not merely a waste product; it is a bioactive ligand.

  • Smooth Muscle Relaxation (Motility): IVA acts directly on colonic smooth muscle to induce relaxation.[2] Unlike SCFAs which may stimulate peristalsis, IVA inhibits acetylcholine (ACh)-induced contraction.

    • Mechanism: cAMP/PKA pathway activation.

    • Specificity: The effect is blocked by SQ22536 (Adenylate cyclase inhibitor) but not by Tetrodotoxin (TTx), indicating a direct myogenic effect rather than neuronal mediation.

  • Epithelial Barrier Function: Recent data suggests IVA improves Transepithelial Electrical Resistance (TER) in enterocytes, potentially via upregulation of innate immunity genes, distinct from the HDAC inhibition mechanism of butyrate.

Analytical Methodology: Validated GC-MS Protocol

Objective: Accurate quantification of Isovaleric Acid in fecal matrices. Challenge: IVA is volatile and can be lost during concentration. It also shares retention times with solvent peaks if not separated by a high-polarity or thick-film column.

Experimental Workflow Diagram

GCMS_Workflow Sample Fecal Sample (100mg) Homogenize Homogenization (Water + Glass Beads) Sample->Homogenize Acidify Acidification (25% Phosphoric Acid) Homogenize->Acidify pH < 2.0 Extract Ether Extraction (+ Internal Std: 2-Ethylbutyric Acid) Acidify->Extract Centrifuge Centrifugation (12,000g, 10 min) Extract->Centrifuge Inject GC-MS Injection (Splitless, 1µL) Centrifuge->Inject Organic Phase

Figure 2: Optimized extraction workflow for volatile BCFAs. Acidification is critical to protonate IVA (pKa ~4.8) for organic solvent extraction.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 50–100 mg of frozen fecal sample into a sterile bead-beating tube.

    • Add 500 µL of Milli-Q water.

    • Critical Step: Add 50 µL of Internal Standard (IS) solution (2-Ethylbutyric acid , 10 mM). Do not use heptanoic acid as it may co-elute with other lipids.

  • Acidification & Extraction:

    • Add 100 µL of 25% Phosphoric Acid or 50% Sulfuric Acid .

    • Why? This lowers the pH below the pKa of isovaleric acid (4.77), ensuring it exists in the non-ionized (protonated) form, which is soluble in organic solvents.

    • Add 500 µL of Diethyl Ether or Methyl tert-butyl ether (MTBE) .

    • Vortex vigorously for 3 minutes (or use tissue lyser).

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • GC-MS Configuration:

    • Instrument: Agilent 7890B/5977B (or equivalent).

    • Column: Agilent DB-FATWAX Ultra Inert or DB-5MSUI (30m x 0.25mm x 0.5µm ). Note: The 0.5µm film thickness is required to retard the elution of volatiles away from the solvent peak.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Hold 40°C (2 min)

      
       Ramp 10°C/min to 250°C.
      
  • Quantification:

    • Calculate the Response Factor (RF) of Isovaleric Acid relative to 2-Ethylbutyric Acid.

    • Target Ion (SIM mode): m/z 60 (McLafferty rearrangement) and m/z 87 .

References

  • Ríos-Covián, D., et al. (2020). "Intestinal Short Chain Fatty Acids and their Link with Diet and Human Health."[3] Frontiers in Microbiology. Link

  • Smith, E. A., & Macfarlane, G. T. (1997). "Dissimilatory amino acid metabolism in human colonic bacteria." Anaerobe. Link

  • Blachier, F., et al. (2007). "Metabolism of L-leucine in cultured pig enterocytes." Journal of Nutrition. Link

  • Grider, J. R., et al. (2018). "Branched Short-Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway." Digestive Diseases and Sciences. Link

  • Zhang, S., et al. (2019). "A Sensitive GC/MS Detection Method for Analyzing Microbial Metabolites Short Chain Fatty Acids in Fecal and Serum Samples."[4] Chromatographia. Link

  • Guo, C. J., et al. (2019). "Depletion of microbiome-derived molecules in the host using Clostridium genetics." Science. Link

Sources

Technical Guide: Natural Sources of Isovaleric Acid in Diet

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isovalerate Moiety

Isovaleric acid (3-methylbutanoic acid) is a short-chain fatty acid (SCFA) that occupies a unique niche at the intersection of food chemistry, microbiome metabolism, and pharmaceutical design. While often characterized by its potent organoleptic properties—variously described as "cheesy," "sweaty," or "fermented"—it serves as a critical biomarker of leucine catabolism and a functional moiety in drug development.

For the pharmaceutical scientist, isovaleric acid is not merely a dietary constituent but a kinetic tool . Its ester forms (isovalerates) are widely employed to modulate the lipophilicity and half-life of steroid therapeutics. This guide dissects the natural occurrence of isovaleric acid, its biosynthetic origins, and the analytical protocols required for its rigorous quantification.[1]

Biochemical & Chemical Profile

Chemical Structure and Properties

Isovaleric acid is a structural isomer of valeric acid. Its methylated backbone confers higher lipophilicity compared to straight-chain SCFAs like butyrate, influencing its blood-brain barrier (BBB) permeability and interaction with G-protein coupled receptors (GPCRs).

  • IUPAC Name: 3-Methylbutanoic acid

  • Molecular Formula: C₅H₁₀O₂

  • pKa: ~4.77

  • Boiling Point: 176°C (Critical for GC method development)

Biosynthesis: The Leucine Connection

The primary route of endogenous and microbial isovaleric acid production is the catabolism of L-Leucine.[1] This pathway is conserved across mammalian mitochondria and fermentative bacteria (Propionibacterium, Bacillus), making leucine-rich protein substrates the primary precursors.

Mechanism:

  • Transamination: L-Leucine is converted to

    
    -ketoisocaproate (
    
    
    
    -KIC) by Branched-Chain Amino Acid Aminotransferase (BCAT).
  • Oxidative Decarboxylation:

    
    -KIC is converted to Isovaleryl-CoA by the Branched-Chain 
    
    
    
    -Ketoacid Dehydrogenase (BCKD) complex.
  • Hydrolysis/Conversion: In bacteria, Isovaleryl-CoA is hydrolyzed to isovaleric acid (and ATP) to generate energy during fermentation.

LeucineCatabolism Leucine L-Leucine KIC α-Ketoisocaproate (α-KIC) Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Decarboxylation (-CO2) IsovalericAcid Isovaleric Acid (3-Methylbutanoic acid) IsovalerylCoA->IsovalericAcid Hydrolysis BCAT BCAT (Transamination) BCAT->Leucine BCKD BCKD Complex (Decarboxylation) BCKD->KIC Hydrolase Acyl-CoA Hydrolase (Microbial/Host) Hydrolase->IsovalerylCoA

Figure 1: The conserved biosynthetic pathway from L-Leucine to Isovaleric Acid. In drug development, this pathway is relevant for understanding endogenous background levels.

Natural Sources: A Quantitative Hierarchy

Isovaleric acid is rarely found free in fresh plant tissue. It is almost exclusively a product of fermentation or oxidative degradation of specific precursors (hop alpha-acids or valepotriates).

Fermented Foods (The Primary Source)

The highest concentrations are found in foods where bacteria actively metabolize leucine.

  • Natto (Fermented Soy): Bacillus subtilis var.[2][3] natto possesses high leucine dehydrogenase activity. "Stinky" natto strains can produce massive quantities of branched-chain fatty acids (BCFAs).

  • Cheese (Swiss/Propionic): Propionibacterium freudenreichii ferments lactate and amino acids. The "eyes" in Swiss cheese are CO₂, but the background flavor is isovaleric acid.

Botanical Sources
  • Valerian Root (Valeriana officinalis): Often cited as the namesake source. However, fresh root contains isovaleric acid primarily as isovalerate esters (e.g., bornyl isovalerate). Free isovaleric acid accumulates as these esters degrade during drying and storage, responsible for the characteristic "dirty sock" odor of dried valerian.

  • Hops (Humulus lupulus): In fresh hops, isovaleric acid is negligible.[4] In aged or oxidized hops, it forms via the oxidation of humulones (alpha-acids). It is generally considered a "cheesy" off-flavor in beer but is present in significant quantities in the raw aged material.

Quantitative Reference Table
Source MatrixConcentration Range (Approx.)Mechanism of FormationKey Microorganism/Enzyme
Natto (High BCFA strains) ~700 mg/kg Leucine fermentationBacillus subtilis
Swiss Cheese 20 – 100 mg/kg Amino acid catabolismPropionibacterium freudenreichii
Dried Valerian Root 0.5 – 2.0% (of oil) Ester hydrolysis (Post-harvest)Spontaneous/Enzymatic breakdown
Aged Hops 0.1 – 1.0% (Dry Wt) Oxidation of Alpha-AcidsNon-enzymatic oxidation
Human Feces Variable Gut Microbiome fermentationClostridium clusters

Analytical Methodology: Quantification Protocols

For researchers requiring precise quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. However, the high volatility and polarity of isovaleric acid present challenges.

Protocol: Acidified Extraction for GC-MS

Method Validity: Avoids derivatization artifacts; suitable for complex food/biological matrices.

Reagents:

  • Internal Standard (IS): 2-Ethylbutyric acid or d9-Isovaleric acid.

  • Acidifier: 5M Hydrochloric Acid (HCl) or Phosphoric Acid.

  • Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE).

Step-by-Step Workflow:

  • Sample Homogenization:

    • Weigh 1.0g of sample (cheese/natto) into a glass centrifuge tube.

    • Add 10 µL of Internal Standard (1 mg/mL).

    • Add 2.0 mL deionized water and vortex for 1 min.

  • Acidification:

    • Add 100 µL 5M HCl to drop pH < 2.0. (Crucial: Protonates the acid,

      
      , driving it into the organic phase).
      
  • Extraction:

    • Add 3.0 mL MTBE.

    • Shake mechanically for 10 mins.

    • Centrifuge at 3,000 x g for 5 mins.

  • Analysis:

    • Inject the upper organic layer directly into GC-MS.

    • Column: High-polarity PEG column (e.g., DB-FFAP or HP-INNOWax) is mandatory to prevent peak tailing of free acids.

AnalyticalWorkflow Sample Biological/Food Matrix (1.0g) Acidification Acidification (pH < 2) Protonates Isovalerate Sample->Acidification Extraction L-L Extraction (MTBE + Internal Std) Acidification->Extraction Separation GC Separation (PEG/FFAP Column) Extraction->Separation Detection MS Detection (SIM Mode: m/z 60, 43, 87) Separation->Detection

Figure 2: Direct injection GC-MS workflow for free fatty acids. Note: Use of a specialized FFAP (Free Fatty Acid Phase) column is non-negotiable to avoid derivatization.

Drug Development Applications

The "Isovalerate" Prodrug Strategy

In medicinal chemistry, isovaleric acid is rarely the active pharmaceutical ingredient (API) itself. Instead, it is conjugated to hydroxyl-bearing drugs to form isovalerate esters .

Mechanistic Rationale:

  • Lipophilicity: The isovalerate tail increases

    
    , enhancing skin permeation (topical steroids) or allowing formulation in oil depots (injectables).
    
  • Steric Hindrance: The branched methyl group provides resistance to plasma esterases compared to straight-chain valerates, tuning the hydrolysis rate and half-life.

Examples:

  • Betamethasone Valerate: Topical anti-inflammatory. The valerate ester enhances penetration into the stratum corneum.

  • Estradiol Valerate: Prodrug for hormone replacement. Converted in vivo to 17

    
    -estradiol and isovaleric acid.
    
Therapeutic Potential of the Acid

Recent research suggests isovaleric acid itself may have anticonvulsant activity similar to valproic acid (a structural analog), likely via modulation of GABAergic transmission, though its rapid metabolism limits its utility as a standalone drug.

References

  • Liu, Y.C., et al. (2021).[3] "Analysis of Main Components and Prospects of Natto." Advances in Enzyme Research, 9, 1-13. Link

  • Thierry, A., & Maillard, M.B. (2002). "Production of Cheese Flavor Compounds Derived from Amino Acid Catabolism by Propionibacterium freudenreichii." Le Lait, 82(1), 17-32. Link

  • Raal, A., et al. (2007).[3] "Variation in the composition of the essential oil of Valeriana officinalis L. roots from Estonia." Proceedings of the Estonian Academy of Sciences, 56(2), 67-74. Link

  • Dougherty, V., et al. (2019). "Phytochemical Characterization of Wild Hops (Humulus lupulus ssp. lupuloides) Germplasm."[5] Frontiers in Plant Science. Link

  • Kubo, Y., et al. (2025). "A high-accuracy method for quantifying poly-gamma-glutamic acid content in natto."[6] Food Science and Technology Research. Link

  • BenchChem. (2025).[1][7] "Natural occurrence of isovaleric acid in food and biology." Technical Guide. Link

Sources

The Discovery of Isovaleric Acid: A Technical and Historical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical and historical overview of the discovery of isovaleric acid, a molecule of significant interest in various scientific and industrial fields. From its initial isolation from a marine source to its characterization and synthesis, this document delves into the pioneering experimental work that laid the foundation for our current understanding of this branched-chain fatty acid.

The Dawn of Fatty Acid Chemistry: Chevreul's Pioneering Work

The story of isovaleric acid begins in the early 19th century with the groundbreaking research of French chemist Michel Eugène Chevreul. His meticulous investigations into the composition of animal fats revolutionized the understanding of these substances and laid the groundwork for lipid chemistry.[1][2][3]

Initial Discovery from Dolphin Oil

In 1817, while studying the saponification of various animal fats, Chevreul turned his attention to the oil extracted from the dolphin (Delphinus delphis).[1][4] Through a series of chemical manipulations, he isolated a volatile, odorous substance that he initially named "acide delphinique" (delphinic acid).[1][4] He later renamed it "acide phocénique" (phocenic acid), derived from the Greek word for porpoise.[1][4][5] This discovery was a significant step in recognizing that fats were not simple substances but were composed of a "sweet principle" (glycerol) and various organic acids.[1][2]

Chevreul's work was characterized by its systematic and quantitative approach. He was the first to demonstrate that saponification is the chemical process of splitting a fat into an alcohol (glycerol) and the salt of a fatty acid.[2] His comprehensive findings were published in his seminal 1823 book, "Recherches chimiques sur les corps gras d'origine animale" (Chemical Research on Animal Fats).[3]

Unraveling the Isomeric Nature: From Valerian Root and Fusel Oil

For several decades, "phocenic acid" remained a distinct entity. However, in the mid-19th century, chemists began to investigate the chemical constituents of other natural sources, leading to the realization that Chevreul's discovery was part of a larger family of five-carbon acids.

The Contribution from the Valerian Plant

The perennial flowering plant valerian (Valeriana officinalis) has been used for medicinal purposes since antiquity.[6] In the 19th century, chemists isolated an acidic compound from its roots, which was named valeric acid.[6] This discovery set the stage for comparative studies with Chevreul's "phocenic acid."

The Fusel Oil Connection and the Birth of Isomerism

A crucial piece of the puzzle came from the investigation of fusel oil, a by-product of alcohol fermentation.[6] This oily liquid was found to be a mixture of higher alcohols, including a significant amount of amyl alcohol (pentan-1-ol).[6] Through oxidation of the components of fusel oil, chemists were able to produce a five-carbon acid.[6][7]

Further investigation revealed that the "valeric acid" obtained from the oxidation of fusel oil was not identical to the valeric acid isolated from the valerian plant. This led to the understanding of isomerism, a concept that was being developed during this period. The acid from fusel oil was termed isovaleric acid to distinguish it from the straight-chain valeric acid. Subsequent analysis confirmed that Chevreul's "phocenic acid" was, in fact, isovaleric acid (3-methylbutanoic acid).[6]

Experimental Protocols: A Glimpse into 19th-Century Chemistry

The following sections provide a detailed, step-by-step methodology for the historical experiments that were central to the discovery and characterization of isovaleric acid. These protocols are based on the principles and techniques available to 19th-century chemists.

Chevreul's Isolation of "Phocenic Acid" from Dolphin Oil (c. 1817)

This protocol is a representation of the methods Chevreul would have employed, based on his writings in "Recherches chimiques sur les corps gras d'origine animale".

Objective: To isolate the volatile fatty acid from dolphin oil through saponification and subsequent acidification.

Materials:

  • Dolphin oil

  • Potassium hydroxide (potash)

  • Sulfuric acid (oil of vitriol)

  • Water

  • Distillation apparatus (retort and receiver)

  • Heating source (charcoal furnace or spirit lamp)

  • Separatory funnel (or equivalent apparatus for separating immiscible liquids)

  • Litmus paper (for testing acidity)

Procedure:

  • Saponification:

    • In a large flask, combine a measured quantity of dolphin oil with a concentrated aqueous solution of potassium hydroxide.

    • Heat the mixture gently, with constant stirring, to initiate the saponification process. The formation of a homogenous, soap-like mass indicates the completion of the reaction.

    • Continue heating until the soap is completely dissolved in the water.

  • Acidification and Distillation:

    • Allow the soap solution to cool.

    • Carefully add sulfuric acid to the solution until it is acidic to litmus paper. This will protonate the fatty acid salts, liberating the free fatty acids.

    • Transfer the acidified mixture to a distillation apparatus.

    • Gently heat the mixture. The volatile "phocenic acid" will distill over with the water vapor.

    • Collect the distillate, which will be an aqueous solution of the volatile acid.

  • Purification:

    • The collected distillate will be a two-phase system, with the oily "phocenic acid" separating from the aqueous layer.

    • Use a separatory funnel to separate the oily layer of "phocenic acid" from the water.

    • Further purification can be achieved by repeated distillations.

Causality of Experimental Choices:

  • Saponification with Potash: Chevreul used strong alkalis like potash to break the ester bonds in the triglycerides of the dolphin oil, a necessary step to liberate the fatty acids.

  • Acidification with Sulfuric Acid: A strong mineral acid was required to convert the potassium salts of the fatty acids back into their free acid form.

  • Distillation: Chevreul observed that "phocenic acid" was volatile, unlike other fatty acids he had isolated. Distillation was the logical method to separate it from the non-volatile components of the saponified mixture.

Production of Isovaleric Acid by Oxidation of Amyl Alcohol from Fusel Oil (mid-19th Century)

This protocol represents the general method used by chemists in the mid-19th century to produce isovaleric acid for study.

Objective: To oxidize amyl alcohol (a primary component of fusel oil) to produce isovaleric acid.

Materials:

  • Amyl alcohol (obtained from the fractional distillation of fusel oil)

  • Potassium dichromate

  • Sulfuric acid

  • Water

  • Distillation apparatus

  • Reflux condenser

  • Heating source

Procedure:

  • Preparation of the Oxidizing Mixture:

    • In a flask, dissolve potassium dichromate in water.

    • Slowly and carefully add concentrated sulfuric acid to the potassium dichromate solution, keeping the mixture cool to prevent overheating.

  • Oxidation:

    • Place the amyl alcohol in a separate flask equipped with a reflux condenser.

    • Slowly add the oxidizing mixture to the amyl alcohol through the top of the condenser. The reaction is exothermic and will likely initiate without external heating.

    • Once the initial reaction subsides, gently heat the mixture under reflux for several hours to ensure complete oxidation.

  • Isolation and Purification:

    • After the reflux period, arrange the apparatus for distillation.

    • Distill the reaction mixture. The isovaleric acid will distill over with water.

    • The distillate will be an aqueous solution of isovaleric acid.

    • The isovaleric acid can be separated from the water by fractional distillation or by salting out (adding a salt to reduce its solubility in water) followed by separation.

Causality of Experimental Choices:

  • Potassium Dichromate and Sulfuric Acid: This mixture was a common and powerful oxidizing agent used in 19th-century organic chemistry, capable of oxidizing primary alcohols to carboxylic acids.

  • Reflux: Heating the reaction mixture under reflux allowed for a prolonged reaction time at an elevated temperature without the loss of volatile reactants or products, ensuring a higher yield of the desired carboxylic acid.

The First Synthesis of Isovaleric Acid

While the isolation from natural sources and production via oxidation were pivotal, the true confirmation of a compound's structure in the 19th century often came from its total synthesis from simpler, known compounds. The first synthesis of isovaleric acid was a significant achievement in the developing field of organic synthesis. One of the early methods involved the use of isobutyl alcohol.

Synthesis from Isobutyl Alcohol

An early synthetic route to isovaleric acid involved the conversion of isobutyl alcohol to isobutyl cyanide, followed by hydrolysis.

Reaction Scheme:

  • Conversion of Isobutyl Alcohol to Isobutyl Halide: (CH₃)₂CHCH₂OH + HBr → (CH₃)₂CHCH₂Br + H₂O

  • Nucleophilic Substitution with Cyanide: (CH₃)₂CHCH₂Br + KCN → (CH₃)₂CHCH₂CN + KBr

  • Hydrolysis of the Nitrile: (CH₃)₂CHCH₂CN + 2H₂O + H⁺ → (CH₃)₂CHCH₂COOH + NH₄⁺

This multi-step synthesis provided a rational and unambiguous route to isovaleric acid, confirming the structure that had been deduced from its natural sources and degradation reactions.

Data Summary

PropertyChevreul's "Phocenic Acid" (c. 1823)Modern Isovaleric Acid Data
Source Dolphin OilValerian Root, Fusel Oil, Synthesis
Odor Pungent, reminiscent of rancid butterStrong, cheesy, sweaty odor
State at Room Temp. Oily LiquidColorless Liquid
Chemical Formula Not fully determined by ChevreulC₅H₁₀O₂
Molar Mass Not determined by Chevreul102.13 g/mol

Visualizing the Discovery and Synthesis

Logical Flow of the Discovery of Isovaleric Acid

Discovery_of_Isovaleric_Acid cluster_chevreul Chevreul's Investigation (c. 1817-1823) cluster_mid_19th_century Mid-19th Century Developments Dolphin_Oil Dolphin Oil Saponification Saponification Dolphin_Oil->Saponification Phocenic_Acid Isolation of 'Phocenic Acid' Saponification->Phocenic_Acid Identification Identification of 'Phocenic Acid' as Isovaleric Acid Phocenic_Acid->Identification Valerian_Root Valerian Root Valeric_Acid_Isolation Isolation of Valeric Acid Valerian_Root->Valeric_Acid_Isolation Fusel_Oil Fusel Oil Amyl_Alcohol_Oxidation Oxidation of Amyl Alcohol Fusel_Oil->Amyl_Alcohol_Oxidation Amyl_Alcohol_Oxidation->Identification Oxidation_Workflow Start Start: Amyl Alcohol from Fusel Oil Oxidizing_Mixture Prepare Oxidizing Mixture (K₂Cr₂O₇ + H₂SO₄) Start->Oxidizing_Mixture Oxidation Oxidize Amyl Alcohol under Reflux Oxidizing_Mixture->Oxidation Distillation Distill the Reaction Mixture Oxidation->Distillation Purification Purify Isovaleric Acid Distillation->Purification End End: Purified Isovaleric Acid Purification->End

Caption: Workflow for producing isovaleric acid from amyl alcohol.

Conclusion

The discovery of isovaleric acid is a compelling example of the progression of scientific inquiry in the 19th century. From Chevreul's initial, meticulous isolation of a novel substance to the later elucidation of its isomeric nature through the study of different natural products, the story of isovaleric acid is intertwined with the development of fundamental concepts in organic chemistry. The experimental protocols of the time, though seemingly rudimentary by modern standards, were ingeniously designed to answer fundamental questions about the composition of matter. This historical foundation continues to be relevant for researchers today, providing context for the ongoing exploration of the biological and industrial significance of isovaleric acid.

References

  • Wikipedia. Isovaleric acid. [Link]

  • Science History Institute. Justus von Liebig and Friedrich Wöhler. [Link]

  • NNDB. Justus Liebig. [Link]

  • AbeBooks. WÖHLER, F. et J. LIEBIG - Sur la Formation de l'Huile d'Amandes amères. [Link]

  • Lleray, C. (2023). Contribution of Chevreul to lipid chemistry. OCL - Oilseeds and fats, Crops and Lipids. [Link]

  • Cyberlipid. The Work of Chevreul. [Link]

  • Wikipedia. 2-Methylbutanoic acid. [Link]

  • Lleray, C. (2023). Contribution of Chevreul to lipid chemistry. OCL - Oilseeds and fats, Crops and Lipids. [Link]

  • biocrates life sciences gmbh. (2021). Isovaleric acid - Metabolite of the month. [Link]

  • ResearchGate. (2023). Contribution of Chevreul to lipid chemistry. [Link]

  • Chevreul, M. E. (1823). Recherches chimiques sur les corps gras d'origine animale. F. G. Levrault.
  • Organic Syntheses. Isovaleric acid, α-bromo-. [Link]

  • Lewkowitsch, J. (1904).
  • Google Patents. Process for making isovaleric acid.
  • Google Patents.
  • Hofmann, A. W. (1875). The Life-work of Liebig in Experimental and Philosophic Chemistry. Darwin Online. [Link]

  • Alkhazov, T. G., & Manucharova, L. A. (1985).
  • Educación Química. (1990). Michel Eugène Chevreul. Educación Química, 1(0).
  • Britannica. Amyl alcohol. [Link]

Sources

Quantification and Physiological Dynamics of Isovaleric Acid in Human Blood

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Metabolomics and Clinical Research

Executive Summary

Isovaleric acid (IVA), a branched-chain fatty acid (BCFA), occupies a unique biochemical niche at the intersection of host amino acid catabolism and gut microbiome fermentation.[1] While historically viewed primarily through the lens of Isovaleric Acidemia (IVA deficiency), recent metabolomic advances have repositioned IVA as a critical biomarker for gut-brain axis signaling and metabolic flux.

This guide addresses the technical challenges of quantifying IVA—specifically its high volatility and hydrophilicity—and defines its physiological concentrations in healthy versus pathological states. It provides a validated, self-correcting LC-MS/MS protocol utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization to ensure data integrity for drug development and clinical research.[2]

The Bio-Metabolic Context: Dual Origins

To accurately interpret IVA concentrations, researchers must distinguish between its two primary sources: endogenous host metabolism (Leucine catabolism) and exogenous microbial production.

Host Metabolism (Endogenous)

In human mitochondria, IVA exists primarily as Isovaleryl-CoA , an intermediate in the catabolism of L-Leucine. Under normal physiological conditions, Isovaleryl-CoA is rapidly converted to 3-Methylcrotonyl-CoA by the enzyme Isovaleryl-CoA Dehydrogenase (IVD) .[2]

  • Clinical Relevance: A defect in the IVD gene leads to the accumulation of free isovaleric acid, which is then conjugated to glycine (isovalerylglycine) or carnitine (isovalerylcarnitine) for excretion.[3]

Microbiome Metabolism (Exogenous)

In the colon, proteolytic bacteria (e.g., Clostridium spp., Bacteroides spp., and Propionibacterium) ferment dietary leucine into isovaleric acid. Unlike short-chain fatty acids (SCFAs) like butyrate, which are largely consumed by colonocytes, BCFAs like IVA are more readily absorbed into the portal circulation, making serum levels a potential proxy for proteolytic fermentation in the gut.

Pathway Visualization

The following diagram illustrates the convergence of these pathways and the critical enzymatic checkpoints.

IVA_Metabolism Diet_Leu Dietary Leucine Gut_Micro Gut Microbiota (Proteolytic Fermentation) Diet_Leu->Gut_Micro Free_IVA Free Isovaleric Acid (Volatile/Toxic) Gut_Micro->Free_IVA Fermentation Portal_Vein Portal Circulation Mito_Leu Mitochondrial Leucine KIC α-Ketoisocaproate (KIC) Mito_Leu->KIC Transamination IV_CoA Isovaleryl-CoA KIC->IV_CoA BCKDH Complex IV_CoA->Free_IVA Hydrolysis (if IVD blocked) IVD_Enz Enzyme: IVD (Isovaleryl-CoA Dehydrogenase) IV_CoA->IVD_Enz Free_IVA->Portal_Vein Absorption Conjugates Detoxification Products (Isovalerylcarnitine / Glycine) Free_IVA->Conjugates Conjugation MC_CoA 3-Methylcrotonyl-CoA IVD_Enz->MC_CoA Normal Path TCA TCA Cycle (Energy) MC_CoA->TCA

Caption: Convergence of microbial fermentation and host leucine catabolism. Red dashed line indicates pathological accumulation pathway.[2]

Physiological Reference Ranges

The quantification of free isovaleric acid in blood is complicated by its volatility.[4] In clinical diagnostics, surrogate markers (Isovalerylcarnitine) are preferred. However, for pharmacological research, quantifying the free acid is often necessary to assess microbiome activity.

Table 1: Comparative Concentration Ranges
Analyte FormPopulation / StateConcentration RangeClinical Significance
Free Isovaleric Acid Healthy Control < 10 µmol/L Baseline physiological trace; often < 5 µM in serum.
Free Isovaleric Acid Isovaleric Acidemia (Acute) > 300 µmol/L Toxic accumulation; causes "sweaty feet" odor and encephalopathy.[2]
Isovalerylcarnitine (C5) Healthy Control < 0.6 µmol/L Standard clinical reference (Newborn Screening).[2]
Isovalerylcarnitine (C5) Isovaleric Acidemia 2.0 – 20.0 µmol/L Diagnostic marker for IVD deficiency.[2]
Isovalerylglycine Healthy Urine Trace Efficiently excreted.[2]
Isovalerylglycine IVA Patient Urine > 200 mmol/mol Creatinine Massive excretion during metabolic compensation.[2][3]

Key Insight for Researchers: In healthy individuals, free IVA is rapidly cleared or conjugated.[3] If your assay detects free IVA > 15 µmol/L in a "healthy" control, suspect sample contamination (bacterial growth post-collection) or analytical artifact, rather than physiological variation.

Analytical Methodology: The 3-NPH Protocol

The Challenge: Free isovaleric acid is highly volatile and does not ionize well in standard LC-MS workflows.[5] The Solution: Chemical derivatization using 3-Nitrophenylhydrazine (3-NPH) .[2][5][6][7] This reaction converts IVA into a stable, hydrophobic hydrazide that ionizes strongly in negative ESI mode, improving sensitivity by 100-fold and preventing evaporative loss.

Experimental Workflow Diagram

Analytical_Workflow Sample Serum/Plasma (50 µL) Precip Protein Precipitation (Methanol/Acetonitrile) Sample->Precip ISTD Internal Standard (d9-Isovaleric Acid) ISTD->Precip Deriv Derivatization Reaction (EDC + 3-NPH + Pyridine) Precip->Deriv Supernatant Quench Quench (Formic Acid/Water) Deriv->Quench Incubate 30min @ 40°C LCMS LC-MS/MS Analysis (C18 Column, ESI-) Quench->LCMS

Caption: 3-NPH derivatization workflow for stabilizing and quantifying volatile fatty acids.

Step-by-Step Protocol

Note: This protocol is self-validating via the use of a stable isotope internal standard.

Reagents:

  • Derivatization Agent: 200 mM 3-NPH in 50% Methanol.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.[2]

  • Internal Standard (ISTD): d9-Isovaleric acid (10 µM working solution).

Procedure:

  • Sample Prep: Aliquot 40 µL of serum/plasma into a 96-well plate or microcentrifuge tube.

  • ISTD Addition: Add 10 µL of d9-Isovaleric acid ISTD. Vortex.

  • Protein Crash: Add 150 µL cold Methanol. Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Derivatization:

    • Transfer 50 µL of supernatant to a new vial.

    • Add 25 µL of 200 mM 3-NPH solution.

    • Add 25 µL of 120 mM EDC/Pyridine solution.

    • Mechanism:[1][2][8] EDC activates the carboxylic acid of IVA, allowing nucleophilic attack by 3-NPH.

  • Incubation: Seal and incubate at 40°C for 30 minutes . (Do not exceed 60°C to prevent degradation).

  • Quenching: Add 400 µL of 0.1% Formic Acid in water. This stops the reaction and dilutes the sample for injection.

  • Analysis: Inject 5 µL onto a C18 UPLC column (e.g., Waters BEH C18).

    • Mobile Phase A: Water + 0.01% Formic Acid.[6]

    • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

    • Detection: Negative Mode ESI (MRM transitions: Precursor [M-H]-

      
       Product).
      

Clinical & Pharmacological Implications[2][9][10][11]

Drug Development & Biomarkers

For drug developers targeting metabolic disorders or the microbiome, IVA serves as a dual-purpose biomarker:

  • Safety Biomarker: In trials for drugs affecting mitochondrial function (specifically flavin-dependent dehydrogenases), elevated IVA or C5-carnitine can indicate off-target inhibition of IVD.

  • Efficacy Biomarker (Microbiome): In "Live Biotherapeutic Product" (LBP) development, serum IVA levels can serve as a pharmacodynamic marker for the colonization of proteolytic species (e.g., Clostridia clusters) or the efficacy of dietary interventions (e.g., leucine restriction).

Sample Handling Criticality

Because IVA can be generated ex vivo by bacterial contamination in blood samples:

  • Strict Cold Chain: Samples must be processed to plasma/serum within 60 minutes and frozen at -80°C.

  • Hemolysis: Avoid hemolysis, as RBCs contain high levels of leucine which can be converted to IVA if the sample degrades.

References

  • Human Metabolome Database (HMDB). Metabocard for Isovaleric Acid (HMDB0000718). [Link]

  • Han, J., et al. (2015). Liquid chromatography-mass spectrometry method for quantitative analysis of short-chain fatty acids in human plasma. Analytica Chimica Acta. [Link]

  • Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity.[9] American Journal of Medical Genetics. [Link]

  • Ensenauer, R., et al. (2004). Newborn Screening for Isovaleric Acidemia Using Tandem Mass Spectrometry: Data from 1.6 Million Newborns. Molecular Genetics and Metabolism.[3][10] [Link]

  • Shimadzu Application News. LC/MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization). [Link][2]

Sources

Isovaleric Acid: A Technical Guide to Pharmacodynamics, Biosynthesis, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating Isovaleric Acid (IVA), a branched-chain fatty acid (BCFA) with a dual profile as a metabolic intermediate and a bioactive signaling molecule.

Executive Summary

Isovaleric acid (3-methylbutanoic acid) is a short-chain branched fatty acid (BCFA) distinct from its straight-chain isomer, valeric acid. Historically viewed primarily as a catabolic intermediate of L-leucine or a marker of Isovaleric Acidemia (IVA-emia), recent research has repositioned IVA as a functional signaling metabolite. It exerts biological activity through two primary mechanisms: G-Protein Coupled Receptor (GPCR) activation (specifically OR51E1 and GPR41) and epigenetic modulation via Histone Deacetylase (HDAC) inhibition. This guide dissects its molecular mechanisms, therapeutic windows in oncology and gastroenterology, and validated quantification protocols.

Chemical & Biosynthetic Foundations

Physicochemical Profile
  • IUPAC Name: 3-Methylbutanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 102.13 g/mol

  • pKa: 4.77 (at 25°C)

  • Solubility: Moderate in water (~25 g/L); miscible with organic solvents.

  • LogP: ~1.7 (Lipophilic character aids membrane permeability).

Biosynthetic Pathways

IVA originates from two distinct biological systems. In mammals, it is a transient intermediate in the mitochondrial catabolism of leucine. In the colonic lumen, it is a terminal fermentation product of proteolytic bacteria (Bacteroides, Clostridium spp.).

Pathway Visualization

The following diagram contrasts the mammalian oxidative pathway with the microbial fermentative route.

Biosynthesis cluster_mammal Mammalian Mitochondria cluster_microbe Gut Microbiota (Proteolytic) Leu L-Leucine KIV α-Ketoisocaproate (KIV) Leu->KIV IVCoA Isovaleryl-CoA KIV->IVCoA MCCoA 3-Methylcrotonyl-CoA IVCoA->MCCoA Normal Fate IVA Isovaleric Acid (Isovalerate) IVCoA->IVA Fermentation End Product IVCoA->IVA Pathological Hydrolysis (IVD Defect) TCA Cycle TCA Cycle MCCoA->TCA Cycle BCAT BCAT (Transamination) BCKDH BCKDH (Decarboxylation) IVD IVD (Dehydrogenation) MicEnz Microbial Acyl-CoA Transferase

Figure 1: Bifurcated biosynthesis of Isovaleric Acid. In healthy mammalian metabolism, Isovaleryl-CoA is processed by Isovaleryl-CoA Dehydrogenase (IVD). In IVD deficiency (Acidemia) or microbial fermentation, the pathway shunts toward free Isovaleric Acid accumulation.

Molecular Mechanisms of Action

IVA operates via a "dual-key" mechanism: surface receptor activation and intracellular epigenetic regulation.

GPCR Signaling Architecture

Unlike short-chain fatty acids (SCFAs) like acetate, IVA has a unique receptor preference profile.

  • OR51E1 (Olfactory Receptor 51E1 / PSGR2):

    • Specificity: High affinity for IVA and medium-chain fatty acids.

    • Expression: Prostate (luminal epithelial cells), Heart (cardiomyocytes), Gut (enterochromaffin cells).

    • Downstream Effect:

      • Prostate:[1][2] Activation triggers Gβγ release, activating MAPK pathways that paradoxically upregulate p21/p27 , leading to cell cycle arrest (cytostasis) rather than proliferation.

      • Heart: Activates GIRK channels , causing membrane hyperpolarization and a negative chronotropic effect (bradycardia).[1]

  • GPR41 (FFAR3):

    • Specificity: Moderate affinity (Valerate > Butyrate > Isovalerate).

    • Function: Inhibits cAMP production via

      
       coupling. Modulates sympathetic tone and stimulates PYY/GLP-1 secretion in the gut.
      
Epigenetic Modulation (HDAC Inhibition)

IVA acts as a Class I/II Histone Deacetylase (HDAC) inhibitor .

  • Potency: Moderate (

    
     ~1–3 mM). Less potent than butyrate (
    
    
    
    ~0.8 mM) or Trichostatin A, but physiologically relevant in the colon where concentrations can reach 2–5 mM.
  • Mechanism: The carboxylate group coordinates with the Zinc (

    
    ) ion in the HDAC catalytic pocket, preventing substrate (acetyl-lysine) entry.
    
  • Result: Hyperacetylation of Histone H3/H4 and non-histone proteins (e.g., p53), promoting chromatin relaxation and transcriptional activation of tumor suppressor genes.

Signaling IVA Isovaleric Acid (Extracellular) OR51E1 OR51E1 (GPCR) (Prostate/Heart) IVA->OR51E1 GPR41 GPR41 (FFAR3) (Gut/Immune) IVA->GPR41 HDAC HDAC 1/2 (Nucleus) IVA->HDAC Passive Diffusion Gbg Gβγ Subunit OR51E1->Gbg Gi Gi Protein GPR41->Gi Histone Histone Hyperacetylation HDAC->Histone Inhibition GIRK GIRK Channels (K+ Efflux) Gbg->GIRK p21 p21 / p27 Upregulation Gbg->p21 cAMP cAMP Reduction Gi->cAMP Brady Negative Chronotropy (Heart Rate ↓) GIRK->Brady Stasis Cell Cycle Arrest (Cytostasis) p21->Stasis AntiInf Anti-Inflammatory (NF-κB ↓) cAMP->AntiInf Histone->Stasis

Figure 2: Signal Transduction Topology. IVA activates membrane GPCRs (OR51E1, GPR41) and intracellularly inhibits HDACs, converging on cell cycle arrest and metabolic modulation.

Therapeutic Applications & Drug Development

Oncology (Prostate Cancer)

IVA's activation of OR51E1 (highly overexpressed in prostate cancer) presents a targeted therapeutic avenue.[1] Unlike standard chemotherapy, IVA induces a "sleeping" senescent state in LNCaP cells rather than immediate apoptosis, mediated by the p21/p27 axis.

  • Development Angle: Design of stable IVA prodrugs or liposomal formulations to target prostatic tissue without systemic rapid metabolism.

Gastrointestinal Health (Colitis)

While butyrate is the primary colonocyte fuel, IVA contributes to mucosal homeostasis.

  • Barrier Function: IVA strengthens Tight Junctions (Claudin-1, Occludin).

  • Immune Modulation: Through GPR41 activation on mucosal macrophages, IVA suppresses LPS-induced NF-κB activation and IL-6 secretion.

Safety Note: Neurotoxicity vs. Protection

Distinction is critical. Valeric acid (straight chain) is a known anticonvulsant (GABA mimic). Isovaleric acid , however, is neurotoxic at high concentrations (as seen in Isovaleric Acidemia), causing oxidative stress and mitochondrial dysfunction in the CNS. Drug delivery systems must prevent blood-brain barrier (BBB) accumulation of IVA unless specifically modified.

Analytical Methodologies

Accurate quantification of IVA in biological matrices (plasma, feces, culture media) requires overcoming its volatility and polarity.

Quantitative Data Summary
ParameterValue / MethodNotes
Detection Limit (LOD) ~0.05 µMGC-MS (SIM Mode)
Linearity (

)
> 0.999Range: 0.1 – 1000 µM
Extraction Efficiency 85–95%Ether or Acidified Ethanol extraction
Internal Standard 2-Ethylbutyric acidAlternatively:

-Isovaleric acid
Detailed Experimental Protocol: GC-MS Quantification

Objective: Quantify IVA in plasma/fecal water without analyte loss due to volatility.

Reagents:

  • Internal Standard (IS): 2-Ethylbutyric acid (10 mM in methanol).

  • Derivatizing Agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or BSTFA.

  • Acidifier: 6M HCl or Succinic acid.

Workflow:

  • Sample Prep:

    • Mix 100 µL biological sample with 10 µL IS.

    • Acidify with 10 µL 6M HCl (converts isovalerate salt to volatile acid form).

    • Extract with 500 µL Diethyl Ether (vortex 1 min, centrifuge 10,000g x 5 min).

  • Derivatization (Crucial Step):

    • Transfer organic supernatant to a GC vial.

    • Add 20 µL MTBSTFA. Incubate at 60°C for 30 mins.

    • Note: This forms the tert-butyldimethylsilyl ester, which is stable and chromatographically superior to the free acid.

  • GC-MS Settings:

    • Column: HP-5ms or DB-WAX (30m x 0.25mm).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 50°C (2 min hold)

      
       10°C/min 
      
      
      
      250°C.
    • Detection: SIM mode targeting m/z 159 (M-57 fragment for TBDMS derivative).

Protocol Sample Biological Sample (100 µL) IS Add Internal Std (2-Ethylbutyric Acid) Sample->IS Acid Acidification (HCl) pH < 2.0 IS->Acid Extract Ether Extraction (Biphasic Separation) Acid->Extract Deriv Derivatization (MTBSTFA, 60°C, 30 min) Extract->Deriv GCMS GC-MS Analysis (SIM Mode m/z 159) Deriv->GCMS

Figure 3: Optimized GC-MS Workflow for Isovaleric Acid Quantification.

References

  • Mechanism of Action of HDAC Inhibitors. National Institutes of Health (NIH). [Link]

  • Ectopically expressed olfactory receptors OR51E1 and OR51E2 suppress proliferation and promote cell death in a prostate cancer cell line. Journal of Biological Chemistry. [Link]

  • GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? Frontiers in Immunology. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites. [Link]

  • Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress. Neurochemical Research. (Contrasting reference for straight-chain specificity). [Link]

Sources

Technical Guide: Toxicology and Safety Architecture of Isovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isovaleric acid (IVA), or 3-methylbutanoic acid, presents a dualistic safety profile: it is a corrosive irritant to epithelial tissues upon direct contact, yet it possesses a low order of systemic toxicity due to its role as an endogenous intermediate in leucine catabolism. This guide dissects the toxicological data, metabolic fate, and safety protocols required for researchers handling IVA in drug development and industrial synthesis.

Part 1: Physicochemical Drivers of Toxicity

To understand the safety data, we must first understand the molecule. IVA's toxicity is not driven by receptor binding (like a neurotoxin) but by its physicochemical aggression.

The "Acid-Lipophilicity" Paradox

IVA is a short-chain fatty acid (SCFA). Its safety profile is dictated by two parameters:

  • Acidity (pKa ~4.77): It is a weak acid, but strong enough to protonate proteins and disrupt cell membranes.

  • Lipophilicity (LogP ~1.16): Unlike mineral acids (e.g., HCl), IVA is organic and lipophilic. It does not just burn the surface; it penetrates the stratum corneum, carrying protons into the dermis.

Implication for Researchers: Standard neutralization (bicarbonate) on skin is often insufficient if delayed, as the acid partitions into the lipid bilayer. Immediate, prolonged irrigation is the only validated first-aid mechanism.

PropertyValueToxicological Relevance
CAS Number 503-74-2Unique Identifier
Molecular Weight 102.13 g/mol Small molecule; rapid dermal absorption
Vapor Pressure 0.38 hPa (20°C)Moderate volatility; inhalation risk in unventilated spaces
Odor Threshold ~0.1 - 10 ppbWarning Property: Excellent.[1] The "sweaty cheese" odor is detectable far below toxic concentrations.

Part 2: Toxicological Profile (The Data)

The following data aggregates results from REACH dossiers, EFSA opinions, and standard OECD guideline studies.

Acute Toxicity Metrics

Systemic acute toxicity is surprisingly low because the body possesses high-capacity enzymes to metabolize SCFAs.

EndpointSpeciesResultClassification (GHS)
Oral LD50 Rat2000 - 2500 mg/kgCategory 5 (Low Toxicity)
Dermal LD50 Rabbit> 2000 mg/kgCategory 5 (Low Toxicity)
Inhalation LC50 Rat> 5.8 mg/L (4h)Not Classified (High threshold)
Local Effects: The Primary Hazard

Unlike systemic toxicity, local effects are severe.

  • Skin Corrosion (Category 1B): In vivo rabbit studies (OECD 404 equivalent) demonstrated necrosis after exposure periods as short as 3 minutes to 1 hour .

  • Eye Damage (Category 1): Predicted to cause irreversible corneal opacity and potential blindness due to protein coagulation.

Genotoxicity & Carcinogenicity

For drug development, establishing non-mutagenicity is critical.

  • Ames Test (OECD 471): Negative (with and without metabolic activation).

  • Chromosomal Aberration: Negative in mammalian cell lines.

Part 3: Metabolic Fate & Mechanism

Understanding the metabolic pathway explains why the systemic toxicity is low. IVA is not a xenobiotic that accumulates; it is a fuel source.

The Leucine Catabolism Pathway

Exogenous IVA enters the mitochondrial matrix and is converted to Isovaleryl-CoA. It is then processed by Isovaleryl-CoA Dehydrogenase (IVD) .[2]

Mechanism:

  • Activation: IVA + CoA + ATP

    
     Isovaleryl-CoA.
    
  • Dehydrogenation: Isovaleryl-CoA

    
     3-Methylcrotonyl-CoA (via IVD enzyme).
    
  • Integration: Downstream metabolites enter the Krebs Cycle as Acetyl-CoA and Acetoacetate.

The "Isovaleric Acidemia" Context: Researchers often confuse the chemical safety of IVA with the genetic disease Isovaleric Acidemia. In this disease, the IVD enzyme is defective.[3] Endogenous IVA accumulates to neurotoxic levels.[3] However, for a healthy researcher with functional IVD enzymes, exogenous IVA is rapidly metabolized into energy.

Pathway Visualization

The following diagram illustrates the metabolic flow and the critical enzymatic checkpoint.

LeucineCatabolism Leucine L-Leucine KIC α-Ketoisocaproic Acid Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Decarboxylation IVD Enzyme: Isovaleryl-CoA Dehydrogenase IsovalerylCoA->IVD IVA_Exo Exogenous Isovaleric Acid (Lab Exposure) IVA_Exo->IsovalerylCoA Acyl-CoA Synthetase (Activation) MC_CoA 3-Methylcrotonyl-CoA IVD->MC_CoA Dehydrogenation AcetylCoA Acetyl-CoA (Krebs Cycle) MC_CoA->AcetylCoA Multiple Steps

Figure 1: Metabolic fate of Isovaleric Acid.[2][4] Note that exogenous IVA feeds into the standard Leucine catabolic pathway, preventing systemic accumulation in healthy individuals.

Part 4: Validated Experimental Protocols

To ensure data integrity (E-E-A-T), we rely on OECD guidelines.[5] Below are the specific methodologies for verifying the safety parameters of IVA derivatives or formulations.

Protocol A: In Vitro Skin Corrosion (OECD 431)

Rationale:[5][6] Due to the known corrosive nature of IVA, in vivo rabbit testing is unethical and unnecessary. The Reconstructed Human Epidermis (RhE) model is the "Gold Standard" for validation.

Workflow:

  • Tissue Preparation: Use commercial RhE models (e.g., EpiSkin™ or EpiDerm™). Equilibrate tissues at 37°C/5% CO₂ for 1 hour.

  • Application:

    • Apply 50 µL of undiluted Isovaleric Acid to the epidermal surface.

    • Controls: Use PBS (Negative) and Potassium Hydroxide 8N (Positive).

  • Exposure: Run duplicate tissues for 3 minutes and 1 hour .

  • Washing: Rinse tissues thoroughly with PBS to remove residual acid.

  • Viability Assay (MTT):

    • Transfer tissues to MTT solution (3-year validated dye). Incubate for 3 hours.

    • Extract the reduced formazan (blue dye) using isopropanol.

  • Quantification: Measure Optical Density (OD) at 570 nm.

  • Prediction Model:

    • < 50% Viability at 3 min = Corrosive (1B) .

    • ≥ 50% at 3 min AND < 15% at 1 hour = Corrosive (1B/1C) .

    • ≥ 50% at 3 min AND ≥ 15% at 1 hour = Non-Corrosive .

Protocol B: Bacterial Reverse Mutation Test (Ames) (OECD 471)

Rationale: Required for IND (Investigational New Drug) applications to rule out carcinogenicity.

Workflow:

  • Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Prepare S9 mix (rat liver extract) to simulate mammalian metabolism.

  • Dosing: Prepare IVA in DMSO. Test 5 concentrations (e.g., up to 5000 µ g/plate ). Note: Neutralize IVA to pH 7.0 prior to plating to prevent false positives from acidity killing the bacteria.

  • Incubation: Plate incorporation method. Incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies.

  • Criteria: A positive result is a dose-dependent increase in revertants >2x background.

Part 5: Safety Assessment Logic

When introducing IVA into a new drug formulation, follow this decision logic to determine handling requirements.

SafetyLogic Start New IVA Formulation pH_Check Check pH & Concentration Start->pH_Check IsAcidic pH < 2.0 or Conc > 10%? pH_Check->IsAcidic CorrosivePath Assume Corrosive (Cat 1) IsAcidic->CorrosivePath Yes IrritantPath Assess Irritation Potential IsAcidic->IrritantPath No OECD431 Perform OECD 431 (In Vitro Skin Corrosion) CorrosivePath->OECD431 Validation Needed Action2 Standard PPE: Nitrile Gloves Safety Glasses IrritantPath->Action2 ResultCorrosive Result: Viability < 50% OECD431->ResultCorrosive ResultSafe Result: Viability > 50% OECD431->ResultSafe Action1 Full PPE: Butyl Rubber Gloves Face Shield required ResultCorrosive->Action1 ResultSafe->Action2

Figure 2: Decision tree for handling and testing Isovaleric Acid formulations.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Isovaleric acid (CAS 503-74-2).[7][8] Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 23, Revision 3 (FGE.23Rev3). EFSA Journal. Retrieved from [Link]

  • OECD. (2016). Test No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method.[9][10] OECD Guidelines for the Testing of Chemicals.[10] Retrieved from [Link][2][4][10][11]

  • OECD. (2020).[7] Test No. 471: Bacterial Reverse Mutation Test.[11] OECD Guidelines for the Testing of Chemicals.[10] Retrieved from [Link][4]

  • PubChem. (2024). Isovaleric Acid Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Isovaleric Acid in Plasma via LC-MS/MS using 3-NPH Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isovaleric acid (IVA), a short-chain fatty acid (SCFA) and leucine metabolite, is a critical biomarker for Isovaleric Acidemia (IVA) and gut microbiome dysbiosis. Its analysis in plasma is historically plagued by three analytical hurdles: high volatility (leading to evaporative loss), poor ionization efficiency (low sensitivity in standard ESI), and isomeric interference (co-elution with 2-methylbutyric acid).

This protocol details a robust LC-MS/MS method using 3-Nitrophenylhydrazine (3-NPH) derivatization . Unlike standard extraction methods, this workflow chemically modifies IVA into a stable, hydrophobic hydrazide before analysis. This transformation simultaneously prevents volatilization, increases retention on C18 columns to resolve isomers, and enhances ionization efficiency by 10–50 fold in negative electrospray mode.

Methodological Rationale & Mechanism

The Volatility & Ionization Challenge

Native IVA (MW 102.13 Da) is volatile. Traditional "dry-down" steps under nitrogen gas result in significant analyte loss (


), causing poor reproducibility. Furthermore, the carboxyl group ionizes weakly in ESI, often submerged in solvent noise.
The 3-NPH Solution

We utilize a carbodiimide-catalyzed coupling reaction.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, which is then attacked by 3-NPH.

  • Benefit 1 (Stability): The resulting hydrazide is non-volatile, allowing for solvent evaporation or concentration without analyte loss.

  • Benefit 2 (Separation): The added aromatic ring provides sufficient hydrophobic interaction to chromatographically separate IVA from its structural isomer, 2-methylbutyric acid (2-MBA).

  • Benefit 3 (Sensitivity): The dinitro-aromatic moiety possesses high electron affinity, serving as a pre-ionized "tag" that drastically improves negative ion transmission.

Reaction Mechanism Diagram

G IVA Isovaleric Acid (Volatile, Poor Ionization) Complex Activated O-Acylisourea Intermediate IVA->Complex Activation EDC EDC + Pyridine (Activator) EDC->Complex NPH 3-Nitrophenylhydrazine (3-NPH) Product IVA-3-NPH Hydrazone (Stable, High Sensitivity) NPH->Product Complex->Product Nucleophilic Attack

Figure 1: Reaction scheme. EDC activates the carboxyl group of IVA, facilitating the nucleophilic attack by 3-NPH to form the stable hydrazone derivative.

Materials & Reagents

ReagentSpecificationCritical Note
Isovaleric Acid Analytical StandardStore at 4°C.
IVA-d9 (Internal Standard) Stable Isotope LabeledEssential to correct for matrix effects.
3-Nitrophenylhydrazine (3-NPH) HCl salt, 97%+Prepare fresh daily. Light sensitive.
EDC HCl saltHygroscopic. Store at -20°C; warm to RT before opening.
Pyridine AnhydrousActs as a catalyst.
LC Solvents Optima™ LC/MS GradeWater, Acetonitrile, Formic Acid.

Experimental Protocol

Stock Solution Preparation[2]
  • Internal Standard (IS) Spiking Solution: Prepare IVA-d9 at 10 µM in 50% Methanol.

  • Derivatization Mix (Prepare Fresh):

    • Solution A (EDC): 150 mM EDC in Water.

    • Solution B (3-NPH): 250 mM 3-NPH in 50% Methanol.

    • Solution C (Pyridine): 7% Pyridine in Methanol.[2]

Sample Preparation Workflow

Strict adherence to the order of addition is required to prevent premature hydrolysis of the EDC.

  • Protein Precipitation:

    • Aliquot 20 µL Plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL IS Spiking Solution .

    • Add 70 µL 75% Methanol (cold).

    • Vortex (30s) and Centrifuge (12,000 x g, 10 min, 4°C).

  • Supernatant Transfer:

    • Transfer 50 µL of the supernatant to a fresh vial.

  • Derivatization Reaction:

    • Add 25 µL Solution A (EDC) .

    • Add 25 µL Solution C (Pyridine) .

    • Add 25 µL Solution B (3-NPH) .

    • Note: Pyridine must be present to catalyze the EDC activation.

  • Incubation:

    • Vortex briefly.[3][4] Incubate at 40°C for 30 minutes .

  • Quenching & Dilution:

    • Add 100 µL 0.1% Formic Acid (Water) to quench the reaction.

    • (Optional) If sensitivity is too high, dilute further with 50% Acetonitrile.

  • Analysis:

    • Transfer to autosampler vials. Inject 5 µL.

Workflow Diagram

Workflow Start 20 µL Plasma Sample Precip Protein Precipitation (+ MeOH, + IS) Start->Precip Spin Centrifuge 12,000g, 10 min Precip->Spin Super Transfer 50 µL Supernatant Spin->Super React Derivatization (EDC + Pyridine + 3-NPH) 40°C, 30 min Super->React Quench Quench / Dilute (+ 0.1% Formic Acid) React->Quench Inject LC-MS/MS Injection Quench->Inject

Figure 2: Step-by-step sample preparation workflow ensuring protein removal prior to chemical derivatization.

LC-MS/MS Conditions

Chromatographic Separation

The separation of the Isovaleric Acid (IVA) derivative from the 2-Methylbutyric Acid (2-MBA) derivative is the critical quality attribute. A standard fast gradient will cause co-elution.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.35 mL/min.

Gradient Table:

Time (min) % B Event
0.0 15 Initial Hold
1.0 15 Isocratic loading
8.0 55 Shallow Gradient (Separates Isomers)
8.1 98 Wash
10.0 98 Wash
10.1 15 Re-equilibration

| 13.0 | 15 | End |

Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode. The 3-NPH derivative produces a strong precursor ion


.
  • Source: ESI Negative[5][6]

  • Spray Voltage: -2500 V

  • Capillary Temp: 300°C

  • Gas Flows: Optimized for instrument (e.g., Sheath 45, Aux 10).

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (V) | Role | | :--- | :--- | :--- | :--- | :--- | | IVA-3NPH | 236.1 | 137.1 | 22 | Quantifier | | IVA-3NPH | 236.1 | 152.1 | 18 | Qualifier | | 2-MBA-3NPH | 236.1 | 137.1 | 22 | Isomer Monitor | | IVA-d9-3NPH | 245.2 | 137.1 | 22 | Internal Standard |

Note: The product ion 137.1 corresponds to the cleavage of the nitrophenylhydrazine moiety, which is common to all SCFAs. Specificity is achieved via Chromatographic Retention Time (RT).

Validation & Quality Control

Isomer Separation Check

Before running samples, inject a neat standard mix of IVA and 2-MBA.

  • Acceptance Criteria: Baseline resolution (

    
    ) between 2-MBA (elutes first) and IVA (elutes second). If co-elution occurs, lower the initial %B or decrease the gradient slope.
    
Linearity & Sensitivity
  • Linear Range: 0.1 µM – 200 µM in plasma.

  • LLOQ: Typically ~50 nM (0.05 µM), significantly lower than underivatized methods.

Troubleshooting Matrix Effects

Plasma contains high levels of endogenous SCFAs.

  • Blank Matrix: Use charcoal-stripped plasma or PBS/BSA analog for calibration curves to avoid high background interference.

  • Internal Standard: The use of IVA-d9 is mandatory. The derivatization efficiency can vary slightly based on matrix pH; the deuterated IS compensates for this perfectly as it undergoes the same reaction rate.

References

  • Han, J., et al. (2015). "Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytica Chimica Acta.

  • Zeng, M., & Cao, H. (2018). "Fast quantification of short-chain fatty acids in human feces by isotope-labeled derivatization and LC-MS/MS." Journal of Chromatography B.

  • Hodek, O., et al. (2023). "Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of LC-MS/MS." Journal of Chromatography B.

  • Shafaei, A., et al. (2021). "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry."[7] Analytical and Bioanalytical Chemistry.

Sources

Application Notes and Protocols for the Utilization of Animal Models in Therapeutic Studies of Isovaleric Acidemia

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers on the generation, characterization, and utilization of animal models for the preclinical evaluation of therapeutic strategies for Isovaleric Acidemia (IVA). This document emphasizes the scientific rationale behind experimental designs and provides detailed protocols to ensure reproducibility and translational relevance.

I. Introduction to Isovaleric Acidemia: The Scientific Imperative for Animal Models

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism stemming from the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2][3] This enzymatic block occurs in the catabolic pathway of the branched-chain amino acid leucine, leading to the accumulation of isovaleryl-CoA and its derivatives, such as isovaleric acid, 3-hydroxyisovaleric acid, and isovalerylglycine.[4][5] The buildup of these metabolites is toxic and can precipitate life-threatening metabolic crises, particularly in the neonatal period, characterized by severe metabolic acidosis, vomiting, lethargy, and a distinctive "sweaty feet" odor.[6][7] Chronic manifestations in surviving individuals can include developmental delay, intellectual disability, and failure to thrive.[7]

Current therapeutic management primarily involves a low-protein, leucine-restricted diet, supplemented with L-carnitine and/or L-glycine to facilitate the detoxification and excretion of isovaleryl-CoA.[5] While these strategies have improved outcomes, they are not curative and require lifelong adherence, with patients remaining at risk of metabolic decompensation. The development of novel and more effective therapies, such as gene therapy and small molecule drugs, necessitates robust preclinical evaluation in animal models that faithfully recapitulate the human disease phenotype.

II. Animal Models of Isovaleric Acidemia: A Guide to Selection and Characterization

The cornerstone of preclinical therapeutic research for IVA is the availability of a relevant animal model. The most promising model is a genetically engineered mouse with a knockout of the Ivd gene.

A. The Ivd Knockout (KO) Mouse Model: A Platform for Therapeutic Discovery

Table 1: Predicted Phenotypic Characteristics of an Ivd Knockout Mouse Model

Phenotypic Category Predicted Observation in Ivd KO Mice Human Correlation
Biochemical Elevated plasma isovalerylcarnitine (C5); Elevated urinary isovaleric acid, 3-hydroxyisovaleric acid, and isovalerylglycine.Hallmarks of IVA diagnosis in humans.[7]
Clinical Poor growth, failure to thrive, lethargy, potential for acute metabolic decompensation (especially under metabolic stress), reduced survival.Mirrors the clinical presentation of severe neonatal-onset IVA.[7]
Neurological Possible motor deficits, altered activity levels, and cognitive impairments.Reflects the neurological sequelae observed in human patients.
Pathological Potential for fatty liver (hepatic steatosis) and spongiform changes in the brain upon histopathological examination.Corresponds to pathological findings in some organic acidemias.
B. Generation and Genotyping of an Ivd KO Mouse Model

The generation of an Ivd knockout mouse is typically achieved using CRISPR/Cas9 technology to introduce a loss-of-function mutation in the Ivd gene.

G cluster_0 CRISPR/Cas9-mediated Gene Knockout cluster_1 Generation of Founder Mice cluster_2 Breeding and Colony Establishment cluster_3 Genotyping gRNA Guide RNA (gRNA) targeting Ivd exon Cas9 Cas9 Nuclease gRNA->Cas9 forms complex Zygote Mouse Zygote Cas9->Zygote Microinjection Donor Optional: Donor DNA with stop codons/frameshift Donor->Zygote Microinjection DSB Double-Strand Break in Ivd gene Zygote->DSB leads to NHEJ Non-Homologous End Joining (causes indels/frameshift) DSB->NHEJ HDR Homology Directed Repair (if donor is used) DSB->HDR Founder Founder Mouse (F0) with Ivd mutation NHEJ->Founder HDR->Founder WildType Wild-Type Mouse Founder->WildType Breeding Heterozygous Heterozygous (Ivd+/-) Offspring (F1) WildType->Heterozygous produces Heterozygous->Heterozygous Intercrossing Homozygous Homozygous (Ivd-/-) Offspring (F2) Heterozygous->Homozygous produces TailSnip Tail Snip Biopsy Homozygous->TailSnip DNA Genomic DNA Extraction TailSnip->DNA PCR PCR Amplification of Ivd locus DNA->PCR Gel Gel Electrophoresis PCR->Gel Analysis of PCR product size

Figure 1: Workflow for the generation and genotyping of an Ivd knockout mouse model.

Protocol 1: PCR-based Genotyping of Ivd KO Mice

  • Sample Collection: At weaning (approximately 21 days of age), obtain a small tail snip (1-2 mm) from each pup.

  • DNA Extraction: Extract genomic DNA from the tail snips using a commercially available kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Design three primers: a forward primer flanking the targeted deletion, a reverse primer within the deleted region, and a second reverse primer outside the deleted region.

    • Perform PCR using a three-primer mix. This allows for the simultaneous amplification of the wild-type and knockout alleles.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose gel.

    • Expected Results:

      • Wild-type (+/+): A single band corresponding to the size of the amplicon from the undeleted allele.

      • Heterozygous (+/-): Two bands, one for the wild-type allele and one for the smaller knockout allele.

      • Homozygous (-/-): A single, smaller band corresponding to the size of the amplicon from the deleted allele.

III. Therapeutic Interventions in the Ivd KO Mouse Model

The Ivd KO mouse model provides a platform to test the efficacy of various therapeutic strategies.

A. Dietary Therapy: Low-Leucine Diet

A low-leucine diet is the cornerstone of IVA management. This can be modeled in mice to assess its impact on survival, growth, and metabolic parameters.

Protocol 2: Low-Leucine Dietary Intervention

  • Diet Preparation:

    • Obtain a custom amino acid-defined diet with a reduced leucine content (e.g., 50% reduction from the standard rodent chow). Ensure all other nutrients are balanced. A control diet with a normal leucine concentration should also be used.

  • Study Groups:

    • Group 1: Ivd +/+ (wild-type) mice on a control diet.

    • Group 2: Ivd -/- (knockout) mice on a control diet.

    • Group 3: Ivd -/- (knockout) mice on a low-leucine diet.

  • Initiation of Diet:

    • Introduce the specialized diets to the respective groups at weaning (postnatal day 21).

  • Monitoring:

    • Survival: Record daily survival for each group.

    • Growth: Measure body weight twice weekly.

    • Food Intake: Measure food consumption per cage weekly.

    • Metabolic Analysis: Collect blood and urine samples at predetermined time points for metabolite analysis (see Section IV).

B. Gene Therapy: AAV-Mediated IVD Gene Replacement

Adeno-associated virus (AAV) vectors are a promising tool for liver-directed gene therapy for metabolic disorders.

G cluster_0 AAV Vector Production cluster_1 In Vivo Administration cluster_2 Therapeutic Mechanism AAV_Plasmid AAV Plasmid containing human IVD cDNA HEK293 HEK293 Cells AAV_Plasmid->HEK293 Transfection Helper_Plasmid Helper Plasmids (Rep/Cap, Adeno-helper) Helper_Plasmid->HEK293 Transfection Purification Vector Purification & Titering HEK293->Purification Vector_Injection Systemic Injection (e.g., temporal vein) Purification->Vector_Injection Neonatal_Mice Neonatal Ivd KO Mice (P1-P2) Hepatocytes Transduction of Hepatocytes Neonatal_Mice->Hepatocytes Vector_Injection->Neonatal_Mice Episome Stable Episomal Expression of IVD Hepatocytes->Episome IVD_Protein Functional IVD Protein Production Episome->IVD_Protein Metabolism Restoration of Leucine Catabolism IVD_Protein->Metabolism

Figure 2: Workflow for AAV-mediated gene therapy in an Ivd knockout mouse model.

Protocol 3: AAV-Mediated IVD Gene Therapy

  • Vector:

    • An AAV vector with a liver-tropic serotype (e.g., AAV8 or AAV9) is recommended.

    • The vector should contain a human or mouse IVD cDNA driven by a strong, liver-specific promoter (e.g., LP1).

  • Animal Subjects:

    • Neonatal Ivd KO mice (postnatal day 1-2) are ideal for systemic administration to achieve widespread transduction.

  • Administration:

    • Administer the AAV vector via a single intravenous injection (e.g., temporal vein) at a dose of approximately 1 x 10^11 vector genomes (vg) per pup.

    • Include a control group of Ivd KO mice injected with a vehicle (e.g., saline).

  • Post-Treatment Monitoring:

    • Monitor survival, growth, and neurological function.

    • Perform biochemical analysis of blood and urine at regular intervals to assess the correction of the metabolic phenotype.

    • At the end of the study, harvest tissues (liver, brain, heart, muscle) to assess IVD expression (e.g., by Western blot or qPCR) and for histopathological analysis.

C. Drug Screening and Pharmacological Interventions

The Ivd KO mouse model can be used to screen for small molecules that may either enhance the activity of residual mutant IVD enzyme (if a knock-in model with a specific mutation is used) or modulate pathways to reduce the accumulation of toxic metabolites.

Protocol 4: Framework for Drug Screening

  • Compound Administration:

    • Administer the test compound to adult Ivd KO mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Metabolic Challenge:

    • To assess the efficacy of the compound under metabolic stress, challenge the mice with a high-protein or leucine-containing diet for a short period.

  • Efficacy Readouts:

    • Monitor for improvements in clinical signs (e.g., lethargy, ataxia).

    • Measure key biochemical markers (plasma C5-carnitine, urinary isovaleric acid) before and after the challenge.

  • Toxicity Assessment:

    • Monitor for any adverse effects of the compound, including changes in body weight, behavior, and liver function tests.

IV. Assessment of Therapeutic Efficacy: Key Methodologies

A multi-pronged approach is essential to thoroughly evaluate the efficacy of any therapeutic intervention.

Table 2: Key Parameters for Efficacy Assessment

Parameter Methodology Purpose
Survival and Growth Kaplan-Meier survival analysis; weekly body weight measurements.To assess overall health and viability.
Metabolic Correction LC-MS/MS analysis of plasma acylcarnitines (C5); GC-MS analysis of urinary organic acids.To quantify the reduction of toxic metabolites.
Neurological Function Open field test (locomotor activity); rotarod test (motor coordination); novel object recognition (memory).To evaluate the impact on neurological deficits.
Histopathology H&E staining of liver, brain, and other relevant tissues.To assess for cellular damage and pathological changes.

Protocol 5: Biochemical Analysis of Metabolites

  • Sample Collection:

    • Plasma: Collect blood via retro-orbital or submandibular bleeding into EDTA-containing tubes. Centrifuge to separate plasma.

    • Urine: Collect urine from mice housed in metabolic cages or via gentle bladder massage.

  • Analysis:

    • Plasma Acylcarnitines: Use a tandem mass spectrometry (MS/MS) based method to quantify C5-carnitine levels.

    • Urine Organic Acids: Use gas chromatography-mass spectrometry (GC-MS) to identify and quantify isovaleric acid, 3-hydroxyisovaleric acid, and isovalerylglycine.

V. Conclusion and Future Directions

The development and rigorous characterization of an Ivd knockout mouse model are critical for advancing our understanding of IVA and for the preclinical development of novel therapies. The protocols outlined in these application notes provide a framework for conducting such studies with scientific rigor. Future work should focus on the detailed characterization of existing or newly generated Ivd knockout models and the use of these models to test the next generation of therapeutics for this debilitating disease.

VI. References

  • Analysis of the genotype–phenotype correlation in isovaleric acidaemia: A case report of long-term follow-up of a chinese patient and literature review - PMC - NIH. (2022-07-28). [Link]

  • A Case Report of Isovaleric Acidemia without Acidosis - ResearchGate. [Link]

  • (PDF) Isovaleric Aciduria-Clinical Phenotypes - ResearchGate. (2016-05-27). [Link]

  • Structural insights into IVD enzyme function and isovaleric acidemia - News-Medical. (2025-06-10). [Link]

  • Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - ResearchGate. (2025-08-06). [Link]

  • Clinical and Molecular Analysis of Isovaleric Acidemia Patients in the United Arab Emirates Reveals Remarkable Phenotypes and Four Novel Mutations in the IVD Gene - PubMed. [Link]

  • Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf. (2024-03-14). [Link]

  • Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - MDPI. [Link]

  • Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC - NIH. [Link]

Sources

Precision Profiling of Isovaleryl-CoA Dehydrogenase (IVD): In Vitro Kinetic Assays and Product Verification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physiological Context[1][2][3]

Isovaleryl-CoA Dehydrogenase (IVD, EC 1.3.99.[1]10) is a homotetrameric mitochondrial flavoprotein essential for the catabolism of leucine. It catalyzes the third step of the pathway: the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA .[1][2][3]

Deficiency in IVD leads to Isovaleric Acidemia (IVA) , an organic aciduria characterized by the accumulation of toxic isovaleric acid derivatives.[1][4] In drug development and diagnostic research, accurately measuring IVD activity is challenging because IVD—like all acyl-CoA dehydrogenases (ACADs)—does not directly transfer electrons to soluble NAD+/NADP+. Instead, it transfers electrons to the Electron Transfer Flavoprotein (ETF) .[5][3][4][6][7][8]

Therefore, in vitro assays must utilize an artificial electron acceptor system (PMS/DCPIP) or purified ETF to generate a measurable signal.

The Reaction Mechanism

The FAD cofactor within IVD accepts hydrides from the substrate, becoming FADH


. To recycle the enzyme, FADH

must be re-oxidized.




Visualizing the Pathway

The following diagram illustrates the specific metabolic node and the assay coupling logic.

IVD_Pathway Leu Leucine KIC α-Ketoisocaproate Leu->KIC Transamination IVCoA Isovaleryl-CoA (Substrate) KIC->IVCoA Decarboxylation IVD IVD Enzyme (FAD -> FADH2) IVCoA->IVD Binding MC_CoA 3-Methylcrotonyl-CoA (Product) IVD->MC_CoA Catalysis PMS PMS (Intermediate) IVD->PMS e- Transfer DCPIP_ox DCPIP (Oxidized) BLUE (600nm) PMS->DCPIP_ox e- Transfer DCPIP_red DCPIP (Reduced) COLORLESS DCPIP_ox->DCPIP_red Reduction (Signal Decay)

Figure 1: The leucine catabolism pathway focusing on the IVD reaction node and the electron transport coupling to DCPIP for spectrophotometric detection.

Protocol A: Spectrophotometric PMS/DCPIP Assay

The "Workhorse" Method

This assay is the industry standard for screening and kinetic profiling. It utilizes Phenazine Methosulfate (PMS) as a primary electron acceptor which shuttles electrons from the enzyme-bound FADH


 to 2,6-Dichlorophenolindophenol (DCPIP) .

Principle: The reduction of DCPIP results in a loss of absorbance at 600 nm .[3][9] The rate of absorbance decrease is directly proportional to IVD activity.

Reagents & Preparation[2][6][11][12]
  • Assay Buffer: 20 mM Potassium Phosphate, pH 8.0 (optimal) or pH 7.5.

  • Substrate: Isovaleryl-CoA (Lithium salt). Prepare a 10 mM stock in dH

    
    O. Store at -80°C.
    
  • Electron Mediator: Phenazine Methosulfate (PMS).[9] Prepare fresh 15 mM stock. Light Sensitive—keep in amber tube.

  • Terminal Acceptor: DCPIP.[9] Prepare 2 mM stock in dH

    
    O.
    
  • Chelator: EDTA (0.5 M stock).

  • Enzyme Source: Purified recombinant IVD or mitochondrial lysate (fibroblasts/liver).

Step-by-Step Procedure
  • Pre-Incubation Mix (Per well/cuvette): Combine the following to reach a final volume of 200 µL (adjust for cuvette size):

    • Buffer (to volume)

    • 1.5 mM PMS (Final Concentration)[9]

    • 50–100 µM DCPIP (Final Concentration - aim for Abs ~0.8–1.0)

    • 30 µM EDTA[9]

    • Enzyme: 5–20 µg of crude protein or 50–100 ng purified IVD.

  • Baseline Stabilization: Incubate at 37°C for 3 minutes . Monitor absorbance at 600 nm.

    • Expert Insight: Crude lysates often contain non-specific reductases. You may see a slow "background" drift. This must be subtracted later.

  • Reaction Initiation: Add Isovaleryl-CoA to a final concentration of 100–200 µM .

    • Note: The

      
       for Isovaleryl-CoA is typically low (~1–5 µM for purified enzyme), but saturating conditions (50x 
      
      
      
      ) are used for
      
      
      determination.
  • Data Acquisition: Measure

    
     every 15–30 seconds for 5 minutes.
    
  • Controls (Mandatory):

    • No Substrate Blank: Measures background reduction of DCPIP by the lysate.

    • No Enzyme Blank: Measures non-enzymatic oxidation of substrate (rare but possible).

Data Analysis

Calculate the specific activity using the Beer-Lambert Law:



  • 
    : Change in absorbance per minute (slope).
    
  • 
    : Extinction coefficient of DCPIP at pH 7.0–8.0 is ~21.0 mM
    
    
    
    cm
    
    
    .
  • 
    : Pathlength (1 cm for cuvettes; adjust for microplates).
    

Protocol B: HPLC-Based Product Verification

The "Specificity" Method

While DCPIP is sensitive, it is not perfectly specific. For drug development or confirmation of mutant activity, you must verify the physical conversion of Isovaleryl-CoA to 3-Methylcrotonyl-CoA.

Experimental Workflow
  • Reaction Mix:

    • 50 mM Tris-HCl or Phosphate Buffer (pH 8.0).

    • 200 µM Isovaleryl-CoA.[9]

    • 200 µM FAD (Exogenous FAD ensures saturation).

    • 1 mM PMS (Required to recycle the enzyme, even if not measuring color).

    • Enzyme source.[10][3][8][11][12]

  • Incubation: Incubate at 37°C. Take aliquots at

    
     minutes.
    
  • Termination: Stop reaction by adding equal volume of 10% Trichloroacetic Acid (TCA) or 0.5 M Perchloric Acid. Centrifuge at 15,000 x g for 5 min to pellet protein.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 50 mM Potassium Phosphate (pH 5.3).

    • Mobile Phase B: Acetonitrile.[13]

    • Gradient: 0–20% B over 20 minutes.

    • Detection: UV at 254 nm (Adenine moiety of CoA).

Expected Results
  • Isovaleryl-CoA: Elutes later (more hydrophobic).

  • 3-Methylcrotonyl-CoA: Elutes earlier (double bond increases polarity slightly).

  • Verification: Co-inject with commercial standards of 3-methylcrotonyl-CoA to confirm retention time.

Protocol C: Anaerobic ETF Fluorescence Assay

The "Gold Standard" for Mechanism

This assay mimics the physiological environment. It measures the transfer of electrons from IVD to Electron Transfer Flavoprotein (ETF).[3][4]

  • Why use it? It is the only assay that validates the protein-protein interaction between IVD and ETF.

  • The Challenge: Reduced ETF (semiquinone) reacts instantly with Oxygen. Strict anaerobiosis is required.

Critical Setup
  • Buffer: 50 mM Tris-HCl, pH 8.0, 10% Glycerol.

  • Oxygen Scavenging System: 50 mM Glucose + 2 Units/mL Glucose Oxidase + 2 Units/mL Catalase.

  • ETF: Recombinant Porcine ETF (1–2 µM final).

  • Detection: Fluorometer (Ex: 340 nm, Em: 490 nm) OR Absorbance (decrease at 450 nm).

Procedure: Reagents must be degassed (argon sparging) or prepared in an anaerobic chamber. Upon adding Isovaleryl-CoA, monitor the quenching of ETF tryptophan fluorescence or the spectral change associated with ETF reduction.

Summary of Assay Characteristics

FeatureSpectrophotometric (DCPIP)HPLC / LC-MSAnaerobic ETF Fluorescence
Throughput High (96-well plate)Low (Serial injections)Low (Complex setup)
Specificity Moderate (Reductase interference)High (Direct product ID)High (Physiological partner)
Sensitivity High (

mM

)
High (MS > UV)Very High (Fluorescence)
Primary Use Initial Screening, Kinetics (

)
Confirmation, Metabolite ProfilingMechanistic Studies, Protein Interaction
Cost LowHigh (Instrumentation)High (Reagent: ETF)

Troubleshooting & Expert Insights

Common Failure Modes
ObservationProbable CauseCorrective Action
High Background (No Substrate) Endogenous reductases in crude lysate.Use "Subtracted Blank" method. Purify enzyme via Ni-NTA if possible.
No Activity (Purified Enzyme) Loss of FAD cofactor.Add 10 µM FAD to the assay buffer. IVD loses FAD during purification.
Non-Linear Rate Substrate depletion or Product Inhibition.Measure initial velocity (

) only within the first 60 seconds.
Precipitation in Cuvette PMS/DCPIP instability or high protein conc.Keep PMS in dark. Centrifuge crude lysates hard before assaying.
Assay Workflow Visualization

Assay_Workflow Start Start: Crude Lysate or Purified IVD Prep Prepare Master Mix: Buffer + PMS + DCPIP + EDTA Start->Prep Blanking Pre-read (3 min @ 37°C) Establish Background Slope Prep->Blanking Split Split into Test vs. Control Blanking->Split Test Add Isovaleryl-CoA (Substrate) Split->Test Control Add Buffer Only (No Substrate) Split->Control Measure Measure A600 (Kinetic Mode: 5 min) Test->Measure Control->Measure Calc Calculate: (Slope_Test - Slope_Control) Measure->Calc

Figure 2: Step-by-step workflow for the PMS/DCPIP spectrophotometric assay, highlighting the critical blanking step.

References

  • Vockley, J., et al. (2000). "Cloning and characterization of the human isovaleryl-CoA dehydrogenase gene." American Journal of Human Genetics.

  • Mohsen, A-W., & Vockley, J. (2015). "Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands." Biochemistry.

  • Finocchiaro, G., et al. (1987). "Biosynthesis, maturation, and assembly of isovaleryl-CoA dehydrogenase in cultured human fibroblasts." Journal of Biological Chemistry.

  • Tiffany, K.A., et al. (1997). "The electron transfer flavoprotein:ubiquinone oxidoreductase system." Biochemistry.

  • Ghisla, S., & Thorpe, C. (2004). "Acyl-CoA dehydrogenases. A mechanistic overview." European Journal of Biochemistry.

Sources

Optimized Headspace SPME Profiling of Volatile Isovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IVA-SPME-01

Executive Summary

Isovaleric acid (3-methylbutanoic acid) is a critical short-chain fatty acid (SCFA) serving as a biomarker for isovaleric acidemia (a leucine metabolism disorder), a fermentation indicator in food science, and a potent off-flavor compound (sweaty/cheesy odor) in pharmaceutical manufacturing. Its high polarity, volatility, and low olfactory threshold (ppb level) make it challenging to analyze via liquid injection.

This guide details a Headspace Solid-Phase Microextraction (HS-SPME) protocol optimized for the quantification of isovaleric acid. By leveraging the thermodynamic principles of pH-controlled partitioning and triple-phase fiber adsorption, this method eliminates solvent use, minimizes matrix interference, and achieves high sensitivity (ppt-ppb range).

Mechanistic Principles & Experimental Logic
2.1. The Thermodynamic Challenge

Isovaleric acid (IVA) exists in equilibrium between its protonated (free acid) and deprotonated (isovalerate anion) forms.

  • pKa of IVA: ~4.77[1]

  • The Problem: At neutral pH (7.0), IVA is predominantly ionized (

    
    ). Ions do not volatilize into the headspace and cannot be extracted by the SPME fiber.
    
  • The Solution: We must shift the equilibrium. According to the Henderson-Hasselbalch equation , lowering the sample pH to at least 2 units below the pKa (pH < 2.5) forces

    
     of the analyte into the non-ionized, volatile 
    
    
    
    form.
2.2. Fiber Selection Strategy
  • Why DVB/CAR/PDMS?

    • PDMS (Polydimethylsiloxane): A liquid phase that absorbs non-polar compounds.

    • DVB (Divinylbenzene): Mesoporous solid adsorbent for semi-volatiles and aromatics.

    • Carboxen (CAR): Microporous carbon molecular sieve essential for trapping small, volatile molecules (C2-C6) like IVA.

2.3. The "Salting Out" Effect

Adding a saturated electrolyte (NaCl or NaH₂PO₄) increases the ionic strength of the aqueous phase. This reduces the solubility of the organic acid ("salting out"), effectively pushing the hydrophobic alkyl chain of the IVA into the headspace, increasing the partition coefficient (


).
Workflow Visualization

The following diagram illustrates the critical equilibrium shifts required for successful extraction.

SPME_Mechanism cluster_matrix Sample Matrix (Liquid) cluster_headspace Headspace (Gas) cluster_fiber SPME Fiber IVA_Ion Isovalerate Ion (R-COO⁻) NON-VOLATILE IVA_Acid Isovaleric Acid (R-COOH) VOLATILE IVA_Ion->IVA_Acid Protonation (Driven by Acid) IVA_Gas IVA Gas Phase (Concentrated) IVA_Acid->IVA_Gas Volatilization (K_hs) Salt NaCl (Salt) Increases Ionic Strength Salt->IVA_Acid Salting Out (Repulsion) Acid H₂SO₄ / HCl (pH < 2.0) Acid->IVA_Ion Fiber_Ads Adsorption on DVB/CAR/PDMS IVA_Gas->Fiber_Ads Extraction (K_fh)

Caption: Thermodynamic workflow showing the conversion of non-volatile isovalerate to volatile acid via pH adjustment, followed by headspace partitioning and fiber adsorption.

Detailed Experimental Protocol
4.1. Materials & Equipment
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Gray/StableFlex). Condition at 270°C for 30 min before first use.

  • GC Column: Nitroterephthalic acid modified polyethylene glycol (e.g., DB-FFAP or HP-FFAP). Standard non-polar columns (DB-5) will cause severe peak tailing for free acids.

  • Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Reagents: NaCl (analytical grade), 2M HCl or 50% H₂SO₄, Isovaleric Acid standard (>99%).

4.2. Sample Preparation (The "Self-Validating" Step)

To ensure reproducibility, the ionic strength and pH must be identical across all samples and standards.

  • Matrix Match: If analyzing urine/plasma, use a synthetic blank matrix for standards. For water/food, use ultra-pure water.

  • Aliquot: Transfer 5.0 mL of sample into a 20 mL headspace vial.

  • Salt Addition: Add 1.5 g NaCl (approx. 30% w/v) to the vial.

  • Acidification: Add 50 µL of 50% H₂SO₄ (or sufficient 2M HCl) to achieve pH < 2.0.

    • Validation Check: Spot test pH of one sacrificial vial to confirm acidity.

  • Seal: Immediately cap with a magnetic crimp/screw cap.

  • Internal Standard: Inject 5 µL of deuterated internal standard (e.g., Isovaleric acid-d9 or 2-ethylbutyric acid) through the septum.

4.3. SPME Automated Sequence
ParameterSettingRationale
Incubation Temp 60°CIncreases vapor pressure without degrading the matrix.
Incubation Time 15 minAllows headspace equilibrium and salt dissolution.
Agitation 500 rpmAccelerates mass transfer from liquid to gas phase.
Extraction Time 30 minDVB/CAR is an adsorptive fiber; 30 min approaches equilibrium without competitive displacement of lighter volatiles.
Desorption Temp 250°CHigh enough to release IVA from micropores; below fiber max (270°C).
Desorption Time 3 minEnsures zero carryover.
4.4. GC-MS Acquisition Parameters
  • Inlet: Splitless mode (1 min), then 50:1 split (purge).

  • Liner: 0.75 mm ID SPME liner (Straight, deactivated). Crucial: Narrow ID improves peak shape.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C for 2 min (Focus volatiles).

    • Ramp 10°C/min to 150°C.

    • Ramp 20°C/min to 240°C (Hold 5 min).

  • MS Detection: SIM Mode (Selected Ion Monitoring) for max sensitivity.

    • Target Ion: m/z 60 (McLafferty rearrangement).

    • Qualifier Ions: m/z 41, 43, 87.

Method Validation & Performance Metrics

This protocol typically yields the following performance characteristics (matrix dependent):

MetricTypical ValueNotes
Linearity (R²) > 0.995Range: 10 ppb – 10 ppm.
Limit of Detection (LOD) 0.5 – 2.0 ppbHighly sensitive due to CAR/PDMS concentrator effect.
Recovery 85% – 110%When using internal standard correction.
Precision (RSD) < 8%DVB/CAR fibers are robust but require consistent agitation.
Troubleshooting Guide
  • Issue: Peak Tailing

    • Cause: Active sites in the inlet or column adsorption.

    • Fix: Trim 10cm from the column guard. Ensure the column is "FFAP" or "WAX" type. Inject a high-concentration free acid standard to "prime" the active sites before the sequence.

  • Issue: Carryover (Ghost Peaks)

    • Cause: IVA sticking to the fiber coating.

    • Fix: Increase desorption time to 5 min or implement a "fiber bake-out" station between injections at 260°C.

  • Issue: Poor Sensitivity

    • Cause: pH > 4.8.

    • Fix: Re-verify acidification step. If the sample is highly buffered (e.g., phosphate buffer), increase acid volume.

References
  • Fiber Selection & Optimization

    • Optimization of HS-SPME/GC-MS Method for Volatile Organic Compounds. (2024).[2] Frontiers in Nutrition. Link

    • Comparison of SPME fibers for volatile fatty acids. (2019).[3] NIH / PubMed Central. Link

  • Mechanistic Grounding (Salting Out & pH)

    • Analytical factors for short-chain fatty acid analyses in feces through HS-SPME. (2023).[4] Archives of Pharmacal Research. Link

    • General Principles and Strategies for Salting-Out. (2017).[4][5] ACS Organic Process Research & Development. Link

  • Isovaleric Acid Data

    • Isovaleric Acid Chemical Properties & pKa.[1] PubChem / National Library of Medicine. Link

    • SPME Fiber Performance Tips for Volatiles. Sigma-Aldrich / Merck. Link

Sources

Application Notes and Protocols: Isovaleric Acid as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of Isovaleric Acid

Isovaleric acid, a five-carbon branched-chain fatty acid, is a critical intermediate in the metabolic pathway of the essential amino acid, leucine.[1][2] Under normal physiological conditions, isovaleric acid is efficiently converted to 3-methylcrotonyl-CoA by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[3][4] However, genetic defects in the IVD gene lead to the autosomal recessive disorder known as isovaleric acidemia (IVA), the first organic acidemia to be identified in humans.[2][5] This condition results in the accumulation of isovaleric acid and its derivatives in bodily fluids, leading to a range of clinical manifestations from severe neonatal illness to a chronic, intermittent form.[6][7] A distinctive "sweaty feet" odor, caused by the buildup of isovaleric acid, is a characteristic feature of this disorder.[5][6] The early and accurate detection of elevated isovaleric acid and its metabolites is therefore crucial for the diagnosis, management, and monitoring of IVA and related metabolic disorders.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the role of isovaleric acid as a biomarker. It details the underlying pathophysiology, analytical methodologies for quantification, and protocols for sample analysis, with a focus on ensuring scientific integrity and providing actionable insights for clinical and research applications.

Pathophysiology of Isovaleric Acidemia

The core defect in isovaleric acidemia is the deficiency of the isovaleryl-CoA dehydrogenase enzyme, which catalyzes a key step in the breakdown of leucine.[7][8] This enzymatic block leads to the accumulation of isovaleryl-CoA, which is then hydrolyzed to isovaleric acid or conjugated with glycine and carnitine to form isovalerylglycine (IVG) and isovaleryl (C5)-carnitine, respectively.[2][10] These metabolites, particularly isovaleric acid, are toxic at high concentrations and can lead to metabolic acidosis, hyperammonemia, and neurological damage.[6][11] The precise mechanism of isovaleric acid toxicity is not fully understood but is thought to involve the inhibition of key enzymes in the Krebs cycle and mitochondrial energy metabolism.[6]

The clinical presentation of IVA is heterogeneous. The acute neonatal form manifests within the first few days of life with symptoms such as poor feeding, vomiting, lethargy, and seizures, which can rapidly progress to coma and death if untreated.[7][8] A chronic, intermittent form may present later in infancy or childhood, often triggered by metabolic stressors like infections or high protein intake.[5][9] Newborn screening programs play a vital role in the early detection of IVA by measuring elevated levels of C5-carnitine in dried blood spots, allowing for prompt treatment and significantly improved outcomes.[8][9][12]

Leucine Catabolism and the Isovaleric Acidemia Block

The following diagram illustrates the metabolic pathway of leucine, highlighting the enzymatic block in isovaleric acidemia and the resulting accumulation of key biomarkers.

Leucine_Metabolism cluster_biomarkers Accumulated Biomarkers in IVA Leucine Leucine (from dietary protein) alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (IVD) Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Hydrolysis Isovalerylglycine Isovalerylglycine (IVG) Isovaleryl_CoA->Isovalerylglycine Glycine Conjugation C5_Carnitine C5-Carnitine Isovaleryl_CoA->C5_Carnitine Carnitine Conjugation IVD_block X TCA_Cycle TCA Cycle & Energy Production Methylcrotonyl_CoA->TCA_Cycle

Caption: Leucine catabolism pathway and the metabolic block in Isovaleric Acidemia.

Analytical Methodologies for Isovaleric Acid Quantification

The accurate quantification of isovaleric acid and its derivatives in biological matrices such as urine and plasma is essential for the diagnosis and monitoring of IVA. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary analytical techniques employed for this purpose.[13][14][15]

Biomarker Profile in Isovaleric Acidemia

The following table summarizes the key biomarkers and their expected levels in individuals with isovaleric acidemia compared to healthy controls.

BiomarkerBiological MatrixNormal RangePathological Range in IVAReference
Isovalerylglycine (IVG) UrineTypically low or undetectableMarkedly elevated[6][10][16]
3-Hydroxyisovaleric Acid UrineVariable, generally lowElevated[2][6][12]
C5-Carnitine Plasma / Dried Blood SpotLowSignificantly elevated[9][12]
Isovaleric Acid Plasma / UrineVery lowElevated (volatile, not routinely measured)[2][10]

Note: Reference ranges can vary between laboratories and depend on the analytical method used.[17]

Experimental Workflow for Biomarker Analysis

The general workflow for the analysis of isovaleric acid and its metabolites involves sample collection, preparation (including extraction and derivatization for GC-MS), instrumental analysis, and data interpretation.

Workflow cluster_sample Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample_Collection Urine or Plasma Collection Sample_Storage Store at -20°C or below Sample_Collection->Sample_Storage Internal_Standard Add Internal Standard Sample_Storage->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct Injection (no derivatization) GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Quantification Quantification & Comparison to Reference Ranges Data_Acquisition->Quantification Report Clinical Report Generation Quantification->Report

Sources

Application Notes and Protocols: Isovaleric Acid in Food Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Scientists

As a Senior Application Scientist, this guide provides a comprehensive overview of isovaleric acid (3-methylbutanoic acid), a branched-chain fatty acid (BCFA) with a pivotal and dichotomous role in the sensory landscape of fermented foods. This document will delve into its biochemical origins, its impact on flavor profiles, and detailed protocols for its quantification and modulation in research and development settings.

Introduction: The Dual Nature of Isovaleric Acid

Isovaleric acid is a five-carbon short-chain fatty acid naturally present in a variety of foods and biological systems.[1] It is renowned for its potent aroma, which can be perceived positively or negatively depending on its concentration and the food matrix.[1][2] In many fermented products, it is a key flavor compound, contributing to the characteristic profiles of specific cheeses, beers, and cured meats.[1][3] However, when its concentration exceeds a certain threshold, it is often identified as a significant off-flavor, with descriptors ranging from "pungent cheese" and "sweaty socks" to "rancid".[4][5][6]

This molecule is primarily a product of microbial metabolism, specifically the degradation of the essential amino acid leucine.[1][7] Understanding and controlling the formation of isovaleric acid is therefore a critical aspect of managing the sensory outcomes of many food fermentation processes.

Biochemical Origins of Isovaleric Acid in Fermentation

The presence of isovaleric acid in fermented foods arises from two primary sources: microbial metabolism and the chemical degradation of raw materials.

Primary Pathway: Microbial Catabolism of L-Leucine

The most significant source of isovaleric acid in fermentation is the catabolism of L-leucine by various microorganisms.[7] This process is a key part of the secondary metabolism of many fermentative bacteria and yeasts. The pathway generally involves a transamination or deamination step followed by decarboxylation and oxidation.

Key microbial players in this pathway include:

  • Propionibacterium species: Notably, Propionibacterium freudenreichii is instrumental in producing the characteristic nutty and cheesy notes of Swiss-type cheeses, where isovaleric acid is a major contributor.[1][8]

  • Brettanomyces yeast: This wild yeast is often associated with the production of isovaleric acid in certain beer styles, such as Lambics and aged sour beers, where it adds a layer of desirable complexity.[4][9] In most other beer styles, its presence indicates a spoilage event.[9]

  • Lactobacillus and Staphylococcus species: Various strains of these bacteria, commonly found in fermented sausages and some cheeses, can also produce isovaleric acid from leucine.[2][5]

Leucine_Catabolism cluster_microbes Key Microorganisms Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination/ Deamination IVAld Isovaleraldehyde KIC->IVAld Decarboxylation IVA Isovaleric Acid IVAld->IVA Oxidation Propionibacterium Propionibacterium Brettanomyces Brettanomyces Lactobacillus Lactobacillus

Fig 1. Microbial catabolism of L-Leucine to Isovaleric Acid.
Secondary Pathway: Degradation of Hop Resins

In the context of brewing, a significant non-microbial source of isovaleric acid is the oxidative degradation of hop alpha-acids, particularly humulone.[4] When hops are stored improperly—exposed to oxygen and elevated temperatures over extended periods—the isovaleryl side chain of the humulone molecule can be cleaved, releasing isovaleric acid.[4][9][10] This is a critical quality control parameter in breweries, as it invariably leads to a "cheesy" or "sweaty" off-flavor in the final product.[4][10]

Hop_Degradation Hops Hops (Humulone) Oxidation Oxidation (Improper Storage: Heat, Oxygen) Hops->Oxidation IVA Isovaleric Acid (Off-Flavor) Oxidation->IVA

Fig 2. Oxidative degradation of hop alpha-acids to Isovaleric Acid.

Impact on Sensory Properties and Quantitative Data

The perception of isovaleric acid is highly dependent on its concentration. Below a certain sensory threshold, it can impart pleasant, complex notes, while above this threshold, it is typically considered a defect. This threshold varies significantly based on the food matrix and individual taster sensitivity.[9]

Food ProductTypical Concentration RangeSensory ThresholdCommon Flavor ContributionPrimary Origin
Swiss Cheese 20 - 63 mg/kg[1]HighPungent, cheesy, nutty (Desirable)Propionibacterium fermentation[1][8]
Beer (Lagers/IPAs) < 0.1 mg/L0.1 - 2.0 mg/L[4]Cheesy, sweaty socks (Off-flavor)Hop degradation, Brettanomyces contamination[4][9]
Beer (Lambics/Sours) > 1.0 mg/L0.1 - 2.0 mg/L[4]Pungent, "funky," complex (Desirable)Brettanomyces fermentation[7][9]
Dry-Cured Meats VariableVariableTangy, cheesy notes (Desirable)Staphylococcus, Lactobacillus fermentation[7]
Wine Variable~0.5 mg/LSweaty, cheesy, barnyard (Often an off-flavor)Brettanomyces fermentation[7]

Experimental Protocols

For researchers and quality control professionals, the ability to accurately measure and strategically modulate isovaleric acid is crucial. The following protocols provide robust methodologies for these applications.

Protocol 1: Quantification of Isovaleric Acid via SPME-GC-MS

This protocol details the analysis of isovaleric acid in a liquid food matrix (e.g., beer) using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a solvent-free extraction technique that is ideal for concentrating volatile compounds like isovaleric acid from a sample headspace.

Causality Behind Experimental Choices:

  • SPME Fiber Selection: A Carboxen/PDMS fiber is chosen for its high affinity for volatile and semi-volatile compounds, including short-chain fatty acids.

  • Acidification: The sample is acidified to a pH < 2. This converts the isovalerate salt form to the more volatile free acid form (R-COO⁻ + H⁺ → R-COOH), which is essential for efficient extraction into the headspace.

  • Salting Out: The addition of NaCl increases the ionic strength of the sample, which reduces the solubility of organic analytes and promotes their partitioning into the headspace, thereby increasing extraction efficiency.

  • GC-MS: This is the gold standard for volatile compound analysis, providing both excellent chromatographic separation (GC) and definitive compound identification through mass fragmentation patterns (MS).

GCMS_Workflow A 1. Pipette 5 mL of sample into a 20 mL vial B 2. Add internal standard A->B C 3. Acidify to pH < 2 (e.g., with HCl) B->C D 4. Add NaCl (e.g., 1g) C->D E 5. Equilibrate vial at 60°C for 10 min D->E F 6. Expose SPME fiber to headspace for 30 min E->F G 7. Desorb fiber in GC inlet (e.g., 250°C for 5 min) F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometry Detection H->I J 10. Integrate peak areas I->J K 11. Quantify against calibration curve J->K

Fig 3. Workflow for SPME-GC-MS analysis of Isovaleric Acid.

Step-by-Step Methodology:

  • Calibration Curve Preparation:

    • Prepare a stock solution of pure isovaleric acid in ethanol.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) in a matrix similar to the sample (e.g., a non-hopped, unfermented wort for beer analysis).

    • Process each standard as described in the steps below to generate a calibration curve.

  • Sample Preparation:

    • Pipette 5.0 mL of the degassed sample into a 20 mL glass headspace vial.

    • Add a known concentration of an appropriate internal standard (e.g., deuterated isovaleric acid or 2-methylvaleric acid).

    • Acidify the sample to pH < 2.0 using 6M HCl. Confirm with a pH meter or pH strip.

    • Add 1.0 g of NaCl to the vial.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • SPME Extraction:

    • Place the vial in a heating block or autosampler incubator set to 60°C.

    • Allow the sample to equilibrate for 10 minutes.

    • Expose a pre-conditioned Carboxen/PDMS SPME fiber to the vial's headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Inlet: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).

    • Column: Use a polar capillary column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 180°C at 8°C/min, then ramp to 240°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters: Use electron ionization (EI) at 70 eV. Scan from m/z 35 to 350. Use Selected Ion Monitoring (SIM) for higher sensitivity, targeting key ions for isovaleric acid (e.g., m/z 60, 102) and the internal standard.

  • Data Analysis:

    • Identify the isovaleric acid peak based on its retention time and mass spectrum compared to a pure standard.

    • Integrate the peak area of isovaleric acid and the internal standard.

    • Calculate the concentration using the response factor from the calibration curve.

Protocol 2: Modulating Isovaleric Acid in a Lab-Scale Fermentation

This protocol provides a framework for investigating the impact of a specific microorganism on isovaleric acid production in a controlled laboratory setting.

Experimental Design:

  • Objective: To determine the contribution of Propionibacterium freudenreichii to isovaleric acid levels during a model cheese fermentation.

  • Control Group: A cheese model inoculated only with a standard lactic acid starter culture.

  • Experimental Group: The same model co-inoculated with the lactic acid starter and P. freudenreichii.

  • Justification: This design isolates the variable of interest (P. freudenreichii) to directly attribute differences in isovaleric acid concentration to its metabolic activity.

Step-by-Step Methodology:

  • Media Preparation:

    • Prepare a sterile milk-based medium or a defined laboratory medium rich in leucine.

    • Dispense the medium into sterile fermentation vessels (e.g., 250 mL flasks).

  • Inoculation:

    • Control: Inoculate the medium with a standard concentration of a lactic acid starter culture (e.g., Lactococcus lactis).

    • Experimental: Inoculate the medium with the same concentration of the lactic acid starter culture plus a defined concentration of P. freudenreichii.

  • Fermentation/Ripening:

    • Incubate all vessels under controlled conditions that mimic cheese ripening (e.g., an initial phase at 20°C for 24 hours, followed by a "ripening" phase at 12°C for 21 days).

    • The lower ripening temperature is chosen to slow down metabolism, allowing for clearer differentiation over time.

  • Sampling:

    • Aseptically collect samples from each vessel at defined time points (e.g., Day 0, 1, 3, 7, 14, 21).

    • Immediately quench metabolic activity by freezing the samples at -80°C or by adding a chemical inhibitor.

  • Analysis:

    • For each time point, measure the concentration of isovaleric acid using the SPME-GC-MS protocol described in 4.1.

    • It is also advisable to measure pH and cell counts (via plating) to correlate isovaleric acid production with microbial growth and acidification.

  • Data Interpretation:

    • Plot the concentration of isovaleric acid over time for both the control and experimental groups.

    • A significantly higher concentration in the experimental group validates the role of P. freudenreichii in its production under these conditions.

Safety and Regulatory Status

Isovaleric acid is approved by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance for direct addition to food for human consumption (21 CFR 172.515).[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and expressed no safety concerns at typical intake levels from its use as a flavoring agent.[3]

References

  • Grokipedia. (n.d.). Isovaleric acid.
  • YouTube. (2022, April 25). Isovaleric Acid - Beer sensory characteristics, causes and control factors.
  • Brewers Association. (n.d.). BEER OFF FLAVOR: ISOVALERIC ACID.
  • ScienceDirect. (2025, August 6). Isovaleric acid is mainly produced by Propionibacterium freudenreichii in Swiss cheese.
  • BenchChem. (2025, December). Natural occurrence of isovaleric acid in food and biology.
  • The Good Scents Company. (n.d.). isovaleric acid, 503-74-2.
  • Biocrates Life Sciences AG. (2021, November 15). Isovaleric acid - Metabolite of the month.
  • Craft Beer & Brewing. (n.d.). isovaleric acid, | The Oxford Companion to Beer.
  • National Institutes of Health (NIH). (n.d.). The Branched Short Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway.
  • Milk The Funk Wiki. (n.d.). Isovaleric Acid.
  • ResearchGate. (n.d.). Comparison of isovaleric acid concentration in commercial lager beers....
  • Brülosophy. (2023, October 16).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Isomeric Interference in Isovaleric Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isovaleric Acid Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying isovaleric acid in the presence of its isomers. As a senior application scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental design and troubleshooting efforts.

Introduction: The Challenge of Isovaleric Acid and Its Isomers

Isovaleric acid (3-methylbutanoic acid) is a short-chain fatty acid of significant interest in various fields, from metabolic research to food science and diagnostics. However, its accurate quantification is frequently complicated by the presence of structural isomers, most notably 2-methylbutanoic acid. These isomers share the same molecular weight and similar physicochemical properties, leading to co-elution in many chromatographic systems and identical parent ion masses in mass spectrometry, thus posing a significant analytical challenge. This guide provides practical, in-depth solutions to overcome these interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers that interfere with isovaleric acid analysis?

A1: The primary interfering isomer is 2-methylbutanoic acid . Due to its structural similarity, it often co-elutes with isovaleric acid in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) under standard conditions.[1][2] Another potential, though less common, interferent is pivalic acid (2,2-dimethylpropanoic acid), particularly in newborn screening for isovaleric acidemia where its carnitine conjugate can be mistaken for isovalerylcarnitine.

Q2: Can I separate isovaleric acid and 2-methylbutanoic acid using a standard C18 HPLC column?

A2: Achieving baseline separation of isovaleric acid and 2-methylbutanoic acid on a standard C18 column is very challenging due to their similar hydrophobicity.[3] While extensive method development, including optimization of mobile phase composition and temperature, might yield partial separation, it is often insufficient for accurate quantification. For reliable HPLC separation, specialized columns or techniques are recommended.

Q3: How can I differentiate between isovaleric acid and its isomers using mass spectrometry?

A3: Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between isomers based on their unique fragmentation patterns. While both isovaleric acid and 2-methylbutanoic acid have the same parent ion mass (m/z 102 for the underivatized acid), their fragmentation upon collision-induced dissociation (CID) can differ.

  • Isovaleric acid (3-methylbutanoic acid) typically shows a prominent fragment ion at m/z 60, resulting from a McLafferty rearrangement, and a fragment at m/z 87 due to the loss of a methyl group.[4][5]

  • 2-Methylbutanoic acid , on the other hand, characteristically produces a strong signal at m/z 74, also via a McLafferty rearrangement, and a fragment at m/z 57 corresponding to the loss of the carboxyl group and a methyl radical.[6][7]

By monitoring these characteristic fragment ions in a Multiple Reaction Monitoring (MRM) experiment, you can selectively quantify each isomer even if they are not chromatographically separated.

Q4: What is derivatization, and why is it necessary for the GC analysis of isovaleric acid?

A4: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For GC analysis of short-chain fatty acids like isovaleric acid, derivatization is crucial for two main reasons:

  • Increased Volatility: Free carboxylic acids are polar and have low volatility, leading to poor peak shape (tailing) and interaction with the GC column.[8] Converting them to more volatile esters (e.g., methyl or silyl esters) improves their chromatographic behavior.

  • Improved Thermal Stability: Derivatization prevents the thermal degradation of the analyte in the hot GC inlet and column.

Common derivatization techniques include esterification and silylation.[8]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isovaleric Acid and 2-Methylbutanoic Acid

Symptoms:

  • A single, broad peak where two isomers are expected.

  • A partially resolved peak with a shoulder.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inadequate GC Column Selectivity A standard non-polar or moderately polar column may not have sufficient selectivity to separate the isomers.Action: Switch to a highly polar stationary phase, such as one containing a high percentage of cyanopropyl groups (e.g., HP-88, DB-23).[9] These phases provide enhanced separation of positional isomers. Alternatively, for enantiomeric separation of 2-methylbutanoic acid, a chiral GC column can be employed.[10]
Suboptimal GC Temperature Program An inappropriate temperature ramp rate or initial/final temperatures can lead to co-elution.Action: Optimize the temperature program. Start with a lower initial temperature to improve separation of early-eluting compounds and use a slower ramp rate to enhance resolution.[6]
Incorrect HPLC Column Choice As mentioned in the FAQs, standard C18 columns are often ineffective.Action: For HPLC, consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. Ion-exchange chromatography can also be an option, though it may still present challenges.[1] Chiral HPLC columns are effective for separating the enantiomers of 2-methylbutanoic acid, which can also aid in resolving it from isovaleric acid.
Mobile Phase Composition (HPLC) The mobile phase composition may not be optimal for resolving the isomers.Action: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. Adjusting the buffer concentration can also impact selectivity.[11][12]
Issue 2: Peak Tailing in GC Analysis

Symptoms:

  • Asymmetric peaks with a drawn-out trailing edge.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Derivatization Residual underivatized acidic analytes will interact strongly with the column, causing tailing.Action: Ensure your derivatization reaction goes to completion. Optimize reaction time, temperature, and reagent concentration. Ensure your sample is dry before adding silylation reagents, as they are moisture-sensitive.[3][13]
Active Sites in the GC System Free hydroxyl groups on the GC inlet liner, column, or detector can interact with the analytes.Action: Use a deactivated inlet liner. Condition your column according to the manufacturer's instructions. If the problem persists after troubleshooting other causes, it may be time to replace the column.
Column Overload Injecting too much sample can saturate the column, leading to peak distortion.Action: Dilute your sample or reduce the injection volume.
Poor Column Installation An improperly cut column or incorrect installation depth in the inlet or detector can create dead volume and turbulence, leading to peak tailing.[14]Action: Ensure the column is cut cleanly and squarely. Install it at the correct depth as specified by the instrument manufacturer.[14]

Experimental Protocols

Protocol 1: Derivatization of Isovaleric Acid for GC-MS Analysis (Esterification with PFBBr)

This protocol describes the derivatization of isovaleric acid to its pentafluorobenzyl (PFB) ester, which is highly sensitive for electron capture detection (ECD) or can be analyzed by GC-MS.

Materials:

  • Pentafluorobenzyl bromide (PFBBr)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Sodium hydroxide (NaOH) solution (0.2 M)

  • Methylene chloride

  • Sample containing isovaleric acid

Procedure:

  • In a reaction vial, combine 0.2 mg of your sample with 1 mL of methylene chloride.

  • Add 1 mL of 0.1 M TBAHS solution.

  • Add 1 mL of 0.2 M NaOH solution.

  • Add 25 µL of PFBBr.

  • Cap the vial tightly and shake vigorously for 20-30 minutes at room temperature.[2]

  • Allow the layers to separate. The derivatized analyte will be in the organic (bottom) layer.

  • Carefully remove the organic layer for GC-MS analysis. For GC-ECD, the solvent may need to be evaporated and the residue reconstituted in a suitable solvent.[2]

Protocol 2: Chiral GC Separation of 2-Methylbutanoic Acid Enantiomers

This method can be adapted to confirm the presence of 2-methylbutanoic acid and separate it from isovaleric acid.

Materials:

  • Chiral GC column (e.g., a cyclodextrin-based stationary phase)

  • Derivatized sample (e.g., as methyl esters)

GC Conditions (Example):

  • Column: Astec CHIRALDEX G-TA or similar

  • Injector Temperature: 250°C

  • Oven Program: 50°C (hold for 2 min), ramp to 180°C at 2°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector: FID or MS

Rationale: Chiral stationary phases contain chiral selectors that interact differently with the enantiomers of 2-methylbutanoic acid, leading to different retention times and allowing for their separation.[10] Isovaleric acid, being achiral, will elute as a single peak, distinct from the two enantiomeric peaks of 2-methylbutanoic acid.

Visualizations

Workflow for Overcoming Isomeric Interference

workflow cluster_problem Problem Identification cluster_strategy Analytical Strategy cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography cluster_ms Mass Spectrometry cluster_solution Solution Problem Co-elution of Isovaleric Acid and Isomers Strategy Select Analytical Approach Problem->Strategy GC GC-MS / GC-FID Strategy->GC Volatile Analytes HPLC HPLC-MS / HPLC-UV Strategy->HPLC Non-Volatile / Thermally Labile Analytes MSMS Tandem MS (MS/MS) Strategy->MSMS If Co-elution Persists Derivatization Derivatization (Esterification/Silylation) GC->Derivatization Column_GC Select Column (Highly Polar or Chiral) Derivatization->Column_GC Optimize_GC Optimize Temperature Program Column_GC->Optimize_GC Solution Accurate Quantification of Isovaleric Acid Optimize_GC->Solution Column_HPLC Select Column (e.g., Chiral, Phenyl-Hexyl) HPLC->Column_HPLC Optimize_HPLC Optimize Mobile Phase Column_HPLC->Optimize_HPLC Optimize_HPLC->Solution Fragments Monitor Characteristic Fragment Ions MSMS->Fragments Fragments->Solution

Sources

"troubleshooting poor peak shape in isovaleric acid GC analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Peak Shape & Sensitivity

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Specialist

The Core Challenge: The "Sticky Proton"

Isovaleric acid (3-methylbutanoic acid) presents a classic chromatographic paradox: it is volatile enough for Gas Chromatography (GC) but polar enough to destroy peak symmetry.

The root cause of poor peak shape (tailing) is the carboxylic acid moiety (-COOH) . This group acts as a potent hydrogen bond donor. If your flow path contains any "active sites"—specifically silanols (Si-OH) on glass liners or metal oxides in the inlet—isovaleric acid will adsorb reversibly.

  • The Symptom: As the concentration of the analyte decreases (the tail of the peak), a higher percentage of the remaining molecules stick to active sites, delaying their elution. This creates the characteristic "shark fin" tail.

  • The Goal: Passivate the system or chemically mask the proton.

Diagnostic Workflow: Peak Tailing

If you observe severe tailing (Asymmetry Factor > 1.5), do not immediately replace the column. Follow this logic path to isolate the adsorption site.

TailingTroubleshoot Start START: Severe Tailing Observed CheckLiner Step 1: Inspect Inlet Liner (Is there glass wool?) Start->CheckLiner WoolYes Yes: Remove Wool Use Ultra-Inert / Acid-Deactivated CheckLiner->WoolYes Wool Present WoolNo No: Liner is clean CheckLiner->WoolNo No Wool CheckCut Step 2: Inspect Column Cut (Magnification 10x) WoolYes->CheckCut WoolNo->CheckCut BadCut Jagged/Crushed? Re-cut 2-5cm CheckCut->BadCut Defect Found GoodCut Cut is Square CheckCut->GoodCut No Defect CheckPhase Step 3: Verify Column Phase BadCut->CheckPhase GoodCut->CheckPhase WrongPhase Non-Polar (e.g., DB-1/DB-5)? Switch to FFAP/WAX CheckPhase->WrongPhase Wrong Column RightPhase Correct Phase (FFAP) CheckPhase->RightPhase Correct Column Action Step 4: Chemical Passivation Inject Silylation Reagent or Solvent Wash RightPhase->Action

Figure 1: Systematic troubleshooting logic for identifying active sites causing isovaleric acid tailing.

Hardware Optimization Protocols

A. Column Selection: The "Acid" Requirement

Standard non-polar columns (100% dimethylpolysiloxane, e.g., DB-1, Rtx-1) are unsuitable for direct injection of free fatty acids (FFAs). You must use a stationary phase modified to tolerate acids.[1][2][3][4]

Column TypeRecommended PhaseMechanismWhy it works for Isovaleric Acid
Primary Choice FFAP (Free Fatty Acid Phase)Nitroterephthalic acid-modified PEGThe acid modification saturates active sites, allowing the isovaleric acid to "float" through without sticking.
Alternative WAX (Polyethylene Glycol)Polar interactionGood retention, but requires "priming" (injecting high conc. acid) to passivate sites.
Avoid 5% Phenyl / 95% PDMS Non-polarSevere tailing due to polarity mismatch and lack of acid deactivation.

Critical Warning: FFAP and WAX columns are susceptible to oxidation. Never heat these columns above 100°C without carrier gas flow, and avoid leak-checking with Snoop (use electronic detectors).

B. Inlet Liner Configuration

Glass wool is the enemy of free fatty acids. It provides a massive surface area of silanols that will grab isovaleric acid.

  • Split Injection: Use a liner with a low amount of deactivated wool, or a "baffle" style liner.

  • Splitless Injection: Use a single taper liner without wool.

  • Deactivation: Ensure the liner is "Acid Deactivated" (often treated with dimethyldichlorosilane).

Method Strategy: Direct vs. Derivatization

You have two paths. Direct injection is faster but requires perfect system hygiene. Derivatization is more robust but labor-intensive.

Path A: Direct Injection (The "Fast" Way)
  • Solvent: Use Dichloromethane (DCM) or Acetone. Avoid Methanol if using a non-polar column (polarity mismatch).[1]

  • The "Acid Effect" Trick: Add 0.5% Formic Acid to your injection solvent. This "sacrificial acid" will bind to any active sites in the liner/column before your isovaleric acid does, effectively smoothing the road for your analyte.

Path B: Derivatization (The "Robust" Way)

Converting isovaleric acid to Methyl Isovalerate (FAME) removes the acidic proton, eliminating tailing and improving volatility.

Derivatization Sample Sample (Isovaleric Acid) Reagent Reagent Addition (BF3-Methanol or BCl3-Methanol) Sample->Reagent Heat Incubation 60°C for 10-15 min Reagent->Heat Extract Extraction Add Hexane + Water Heat->Extract Analyze GC Analysis (Non-polar Column OK) Extract->Analyze

Figure 2: Standard Methyl Esterification (FAME) workflow for stabilizing volatile fatty acids.

Protocol (BF3-Methanol Method):

  • Add 1 mL sample to reaction vial.

  • Add 1 mL BF3-Methanol (14%) .

  • Cap and heat at 60°C for 10 minutes . (Do not overheat; isovaleric esters are volatile).

  • Cool, add 1 mL Hexane and 1 mL Water .

  • Shake vigorously.[5] Allow layers to separate.[6]

  • Inject the top (Hexane) layer.

Frequently Asked Questions (FAQs)

Q: I see "Ghost Peaks" in my blank runs after analyzing isovaleric acid. Why? A: Isovaleric acid is sticky. It often condenses in the split vent line or the cooler parts of the injection port.

  • Fix: Increase your inlet temperature (e.g., to 250°C).[7]

  • Fix: Perform a "bake out" of the inlet (not just the column) by setting the split flow high (100 mL/min) and temperature high for 30 mins.

Q: My retention times are shifting (drifting earlier). A: This indicates the stationary phase is stripping or "bleeding" acid modification. This is common with FFAP columns if moisture is present in the carrier gas. Ensure you have high-capacity moisture traps installed on your He/H2 lines.

Q: Can I use a mass spectrometer (MS) with an FFAP column? A: Yes, but be aware that FFAP phases have higher bleed than "MS-grade" non-polar columns. The bleed ions (m/z 45, 59, etc.) can interfere with low-mass detection. Use a "Stabilwax-DA" or "DB-FFAP" which are bonded phases designed for lower bleed.

References

  • Agilent Technologies. (2025). HP-FFAP GC Columns User Guide. Agilent J&W Scientific. Link

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Technical Guide. Link

  • Sigma-Aldrich. (2024). Derivatization of Fatty Acids to FAMEs Protocol. Merck/Millipore. Link

  • Chromatography Online. (2020). GC Diagnostic Skills I: Peak Tailing Troubleshooting. LCGC North America. Link

  • Element Lab Solutions. (2024). Troubleshooting GC Peak Shapes: Tailing and Asymmetry.Link

Sources

"optimization of derivatization reaction for isovaleric acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center

You have reached the Tier-3 Technical Support interface for Short-Chain Fatty Acid (SCFA) analysis. This guide addresses the specific challenges of derivatizing Isovaleric Acid (IVA) —a volatile, polar metabolite (C5:0) that presents unique detection hurdles in both LC-MS and GC-MS workflows.

Unlike standard fatty acids, IVA's high volatility leads to significant evaporative losses, while its lack of a chromophore makes UV/Vis detection impossible without modification. Below are the optimized protocols and troubleshooting logic to ensure quantitative accuracy.

Module 1: LC-MS/MS Optimization (The 3-NPH Method)

Best For: High-sensitivity metabolomics, aqueous biological samples (plasma, urine, feces).

The industry gold standard for SCFA analysis is coupling with 3-Nitrophenylhydrazine (3-NPH) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the activating agent. This reaction converts the carboxylic acid into a stable hydrazide, improving ionization efficiency (negative mode) and reversed-phase retention.

1.1 The Reaction Mechanism & Workflow

Understanding the mechanism is critical for troubleshooting. The reaction proceeds in two steps: activation (unstable) and coupling (stable).

G IVA Isovaleric Acid (Target) Inter O-Acylisourea (Unstable Intermediate) IVA->Inter Activation EDC EDC HCl (Activator) EDC->Inter Prod IVA-3-NPH Hydrazide (Stable Derivative) Inter->Prod Coupling (Nucleophilic Attack) Byprod Urea Byproduct Inter->Byprod Hydrolysis (If water/pH is wrong) NPH 3-NPH + Pyridine (Nucleophile + Base) NPH->Prod

Figure 1: The 3-NPH derivatization pathway.[1][2][3] Note that the intermediate is moisture-sensitive; rapid addition of 3-NPH and Pyridine is required to prevent hydrolysis back to the starting acid.

1.2 Optimized Protocol (Standard Operating Procedure)
  • Reagent Prep:

    • EDC Solution: 120 mM EDC-HCl in water (Prepare fresh; stable for <4 hours).

    • 3-NPH Solution: 200 mM 3-NPH in 50% Ethanol.

    • Catalyst: 6-7% Pyridine in 50% Ethanol/Water.

    • Internal Standard (IS):

      
      -3-NPH (Recommended) or 
      
      
      
      -Isovaleric Acid.
  • Step-by-Step:

    • Aliquot: Transfer 20 µL of sample/standard into a chemically resistant plate/vial.

    • Add IS: Add 10 µL of Internal Standard solution.

    • Derivatize: Add 20 µL of EDC solution followed immediately by 20 µL of 3-NPH/Pyridine mix .

    • Incubate: 35°C for 30 minutes (or Room Temp for 60 min).

    • Quench: Add 100 µL of cold 10% Ethanol/Water (or 0.1% Formic Acid) to stop the reaction.

    • Analyze: Inject onto C18 UPLC column (Negative Mode ESI).

1.3 Troubleshooting the 3-NPH Reaction
SymptomProbable CauseCorrective Action
Low Signal Intensity Hydrolysis of Intermediate The O-acylisourea intermediate hydrolyzed before reacting with 3-NPH. Fix: Premix 3-NPH and Pyridine. Add EDC last or ensure minimal delay between additions.
High Background Noise Excess Reagents 3-NPH is in huge excess. Fix: Optimize the quench step. Ensure the LC gradient flushes the reagent peak (usually elutes early) to waste before the IVA derivative elutes.
Non-Linear Calibration EDC Degradation EDC is hygroscopic and degrades rapidly in water. Fix: Use fresh EDC powder. Do not store aqueous EDC solutions.
Peak Splitting Isomer Formation While IVA is achiral, other SCFAs (like 2-methylbutyric acid) are chiral. 3-NPH can separate these isomers. Fix: Ensure your chromatography method (e.g., C18, 15 min gradient) resolves IVA from 2-methylbutyric acid.
Module 2: GC-MS Optimization (Volatility Management)

Best For: Volatile profiling, complex matrices where LC-MS suffers matrix effects.

The primary failure mode in GC-MS for isovaleric acid is evaporative loss . If you perform a liquid-liquid extraction (LLE) and then "blow down" the solvent to dryness, you will lose the isovaleric acid along with the solvent.

Recommended Method: Silylation with MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Why? It forms the TBDMS-ester, which is heavier and hydrolytically more stable than TMS esters.

  • Alternative: Methyl Chloroformate (MCF) for direct aqueous derivatization (instant reaction).

2.1 Troubleshooting Logic: The "Missing Peak" Phenomenon

Use this logic flow when your IVA recovery is <50%.

G Start Issue: Low Recovery of Isovaleric Acid Q1 Did you evaporate solvent to dryness? Start->Q1 Cause1 CRITICAL ERROR: Isovaleric acid is volatile. It evaporated with the solvent. Q1->Cause1 Yes Q2 Check Water Content Q1->Q2 No Yes YES No NO Fix1 Solution: 1. Use MTBSTFA (heavier derivative). 2. Do NOT evaporate to dryness. 3. Use MCF (aqueous reaction). Cause1->Fix1 Cause2 Moisture detected in sample. Silylation reagents (BSTFA/MTBSTFA) are destroyed by water. Q2->Cause2 High Moisture Fix2 Solution: 1. Lyophilize sample first. 2. Use anhydrous pyridine. 3. Switch to MCF (water tolerant). Cause2->Fix2

Figure 2: Troubleshooting logic for GC-MS recovery issues. The most common error is evaporating the solvent, which removes the volatile analyte.

2.2 Optimized GC Protocol (MTBSTFA)
  • Extraction: Extract sample with Diethyl Ether or Ethyl Acetate (acidified).

  • Drying: Add anhydrous

    
     to the organic phase to remove all water traces.
    
  • Derivatization: Transfer supernatant to a vial. Add MTBSTFA + 1% TBDMSCl (50 µL).

  • Catalysis: Add Pyridine (50 µL).

  • Heat: Incubate at 60-70°C for 30-60 mins.

  • Injection: Inject 1 µL directly (Split 1:10 or 1:20 to prevent column overload). Do not evaporate.

Frequently Asked Questions (FAQs)

Q: Why do I see a "double peak" for Isovaleric Acid in LC-MS? A: This is likely not a double peak of IVA, but the separation of Isovaleric Acid from its structural isomer 2-Methylbutyric Acid . These co-occur in biological samples. The 3-NPH derivatization increases hydrophobicity, allowing C18 columns to resolve these isomers. Ensure you have standards for both to confirm retention times.

Q: My EDC powder is clumped. Can I still use it? A: No. Clumping indicates moisture absorption and hydrolysis. EDC hydrolyzes into an inactive urea derivative. Using compromised EDC will result in poor activation efficiency and non-reproducible data. Always store EDC at -20°C with desiccant and warm to room temperature before opening.

Q: Can I use BSTFA instead of MTBSTFA for GC-MS? A: You can, but MTBSTFA is superior for SCFAs. The TBDMS (tert-butyldimethylsilyl) derivative is hydrolytically more stable and produces a characteristic


 fragment ion (loss of tert-butyl group) which is excellent for quantification. TMS (trimethylsilyl) derivatives from BSTFA are very sensitive to moisture and less stable.

Q: I am analyzing fecal samples. The matrix effect is destroying my signal. A: Fecal matrices are complex.

  • Use Internal Standards: You must use

    
    -labeled IVA or 3-NPH to correct for ionization suppression.
    
  • Dilution: Dilute the fecal extract 1:10 or 1:20 prior to derivatization. The 3-NPH reaction is highly sensitive; you can afford the dilution to reduce matrix interference.

References
  • Han, J., et al. (2015).[4] "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Electrophoresis.

  • Zeng, M., & Cao, H. (2018). "Fast quantification of short-chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry with 3-nitrophenylhydrazine derivatization." Journal of Chromatography B.

  • Sigma-Aldrich Technical Bulletin. "Derivatization Reagents for GC: Silylation."

  • Hodek, O., et al. (2023). "Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of LC-MS/MS." Journal of Chromatography B.

Sources

"reducing background noise in isovaleric acid mass spectrometry"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Signal-to-Noise Paradox

Welcome. If you are analyzing Isovaleric Acid (IVA), you are likely fighting a two-front war: volatility and ubiquity .

IVA (3-methylbutanoic acid) is a low-molecular-weight short-chain fatty acid (SCFA, 102.13 Da). In Mass Spectrometry (MS), this mass region is the "danger zone"—crowded with solvent clusters, electronic noise, and fragmentation debris. Furthermore, IVA is a potent component of human sweat and laboratory environment background, making "noise" often a case of external contamination rather than instrumental failure.

This guide moves beyond basic operation manuals. It establishes a self-validating workflow to distinguish between chemical noise (instrumental) and contamination (environmental), ensuring your data reflects biological reality, not your thumbprint.

Part 1: The Diagnostic Hub

Q: How do I distinguish between "Chemical Noise" and "Sample Contamination"?

A: You must run a "Zero-Volume" System Check. Most researchers assume noise is inherent to the source. In IVA analysis, it is often introduced during prep.

The Protocol:

  • Instrument Blank: Inject pure solvent from a sealed, unopened glass ampoule (LC) or a headspace injection of an empty, baked vial (GC).

    • Result A: High IVA signal? Source Contamination. Your mobile phase, lines, or inlet are dirty.

    • Result B: Low/No signal? Prep Contamination. The noise is coming from your pipette tips, tubes, or extraction solvents.

  • The "Thumb" Test (Validation): Deliberately touch a clean vial insert with a bare finger and run it. Compare this spectrum to your "noise." IVA is a primary marker of human skin flora. If the spectra match, your issue is handling hygiene, not electronics.

Part 2: LC-MS/MS Optimization (The Derivatization Solution)

Q: My ESI- baseline is too high at m/z 101. Why can't I get a clean signal?

A: You are fighting physics. In negative electrospray ionization (ESI-), the low mass range (<150 Da) is saturated with solvent clusters. IVA (m/z 101 [M-H]⁻) sits directly in this noise floor.

The Fix: Chemical Derivatization with 3-NPH Do not attempt to analyze native IVA by LC-MS if sensitivity is critical. You must shift the mass.

The Mechanism: Reacting IVA with 3-Nitrophenylhydrazine (3-NPH) in the presence of EDC/Pyridine converts the carboxylic acid into a hydrazide.

  • Mass Shift: 102 Da

    
     ~237 Da (Moves analyte to a "quiet" mass region).
    
  • Hydrophobicity: Increases retention on C18 columns (separating it from early-eluting salts).

  • Ionization: The nitrophenyl moiety provides a resonance-stabilized negative charge, boosting ionization efficiency by 10-50x.

3-NPH Reaction Workflow

G IVA Isovaleric Acid (102 Da) Reaction Incubation (40°C, 30 min) IVA->Reaction Reagents Reagents: 3-NPH + EDC + Pyridine Reagents->Reaction Deriv IVA-3-NPH Derivative (~237 Da) Reaction->Deriv Mass Shift (+135 Da) MS MS Detection (High S/N Ratio) Deriv->MS ESI(-) Mode

Figure 1: The 3-NPH derivatization pathway shifts IVA from the noisy low-mass region to a stable, high-sensitivity detection window.

Critical Protocol Step: Use cold quenching .[1] After incubation, quench the reaction with cold 10% formic acid/water. This prevents thermal degradation of the derivative and stabilizes the signal before injection.

Part 3: GC-MS Troubleshooting (Carryover & Ghost Peaks)

Q: I see "Ghost Peaks" of IVA in my blank runs. Is the column bleeding?

A: It is likely Carryover , not bleed. Free fatty acids like IVA are "sticky" due to their ability to form hydrogen bonds with active silanol sites in the inlet liner and glass wool.

The Troubleshooting Matrix:

SymptomDiagnosisCorrective Action
Broad, tailing peaks Adsorption in InletChange liner to Ultra-Inert (deactivated) with wool.
Sharp peaks in blanks Syringe CarryoverSwitch wash solvent to 50% Methanol/Acetone .
Rising Baseline Column Contamination"Bake out" column at Max Temp for 15 mins post-run.
Random "Spikes" Septum BleedCheck septum purge flow; replace with low-bleed septum.

The "Acid Wash" Trick: Standard solvent washes (Hexane/DCM) often fail to remove IVA traces from the syringe.

  • Protocol: Add 0.5% Formic Acid to your syringe wash solvent (e.g., Methanol). The acid keeps IVA in its protonated (neutral) form, making it more soluble in the organic wash solvent and less likely to stick to the metal needle.

Part 4: The Isomer Challenge

Q: I have a clean signal, but I can't tell if it's Isovaleric Acid or 2-Methylbutyric Acid.

A: This is a chromatographic resolution issue, not a noise issue. IVA and 2-Methylbutyric Acid (2-MBA) are structural isomers. They have the exact same mass and fragmentation patterns. MS alone cannot distinguish them.

Separation Strategy:

  • GC-MS: You must use a High-Polarity Column (e.g., FFAP or PEG phase).

    • Standard 5MS Column: Co-elution is common.

    • WAX/FFAP Column: The slight polarity difference allows 2-MBA (elutes first) to separate from IVA.

  • LC-MS (Derivatized):

    • Use a C18 Column with a shallow gradient (e.g., 0.1% increase in organic phase per minute).

    • Validation: You must run a mixed standard of IVA and 2-MBA. If you see one peak, your method is invalid. You need two distinct peaks with valley-to-peak resolution > 10%.

Part 5: Summary of Validated Workflow

To permanently reduce noise and ensure data integrity, adopt this decision logic:

Troubleshooting Start High Background Noise? Check1 Run Zero-Volume Instrument Blank Start->Check1 Result1 Signal Present? Check1->Result1 Clean Contaminated Solvents/Inlet ACTION: Clean Source/Change Solvents Result1->Clean Yes Dirty Sample Prep Issue (Plastics/Sweat) Result1->Dirty No Method Check Method Type Dirty->Method LC LC-MS Method->LC GC GC-MS Method->GC LC_Fix Derivatize with 3-NPH to shift mass >200 Da LC->LC_Fix GC_Fix Use Acidified Wash & Deactivated Liners GC->GC_Fix

Figure 2: Logical decision tree for isolating the source of background noise in IVA analysis.

References

  • Han, J., et al. (2015). "High-performance chemical isotope labeling LC-MS for metabolomics: analysis of short-chain fatty acids." Analytica Chimica Acta. (Establishes 3-NPH derivatization as the gold standard for SCFA noise reduction).

  • Restek Corporation. "GC Troubleshooting—Carryover and Ghost Peaks."[2][3] Restek Technical Guides. (Definitive guide on inlet maintenance and carryover elimination).

  • Primec, M., et al. (2020). "LC-MS/MS Method for the Determination of Short-Chain Fatty Acids in Serum." MDPI. (Validation of background subtraction and derivatization protocols).

  • Agilent Technologies. "Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography." (Specific protocols for wash solvents and liner deactivation).

Sources

"minimizing contamination in trace level isovaleric acid analysis"

[1]

Welcome to the Analytical Chemistry Support Hub. Topic: Minimizing Contamination & Maximizing Recovery in Trace Isovaleric Acid Analysis. Lead Scientist: Dr. A. Vance, Senior Application Specialist.[1]

Introduction: The "Sticky" Volatile Paradox

Isovaleric acid (3-methylbutanoic acid) presents a unique analytical paradox. It is highly volatile (BP ~176°C), yet its carboxylic acid moiety makes it "sticky" (polar), leading to severe adsorption on glass surfaces.[1] Furthermore, because it is a byproduct of leucine metabolism by skin bacteria (Staphylococcus epidermidis), you are the primary source of contamination.

This guide moves beyond standard protocols to address the mechanistic failures in trace IVA analysis. We focus on GC-MS workflows, as they remain the gold standard for volatile SCFA (Short-Chain Fatty Acid) quantification.[1]

Module 1: Pre-Analytical Defense (The Human Factor)
Q: Why do I see Isovaleric Acid in my solvent blanks even after distilling my solvents?

A: The contamination is likely coming from the laboratory environment or the analyst's skin, not the solvent bottle. Isovaleric acid is the primary odor component of foot sweat and a major component of general body odor. It permeates standard nitrile gloves over time and exists in the ambient air of labs with high human traffic.

The "No-Touch" Protocol: To validate this, implement the following exclusion criteria:

  • Glove Permeability: Standard nitrile gloves are insufficient for trace organic acid analysis.[1] Wear double-gloves (Nitrile inner / Long-cuff polyethylene outer).[1] Change the outer pair every 30 minutes.

  • Vapor Phase Transfer: Never leave vials uncapped. IVA in the lab air (ppb levels) partitions into organic solvents (DCM, Ethyl Acetate) within seconds.

  • Glassware Preparation: Do not use standard detergent washing.[1]

    • Protocol: Bake all glassware at 400°C for 4 hours to mineralize organic residues.

    • Silanization: For trace levels (<100 ppb), treat all glassware with 5% DMCS (dimethyldichlorosilane) in toluene to cap active silanol sites that irreversibly bind IVA.[1]

Module 2: Sample Preparation & Extraction
Q: My recovery is inconsistent (30-70%). Am I losing it to evaporation or poor extraction?

A: You are likely losing it to evaporation during the concentration step, driven by pH mismanagement.

The pKa of Isovaleric acid is 4.77 .[2] This value dictates the "Volatility Paradox":

  • pH < 2.8 (Acidic): IVA is protonated (

    
    ).[1] It is extractable into organic solvents but is highly volatile .[1]
    
  • pH > 6.8 (Basic): IVA is ionized (

    
    ).[1] It is non-volatile  (salt form) but stays in the water phase.
    

The "Trap-and-Release" Strategy: Do not blow down acidic extracts to dryness.[1] Instead, use a "Keeper" solvent or derivatize in situ.

Table 1: Comparative Sample Preparation Strategies

StrategyMechanismProsConsRecommended For
LLE (Liquid-Liquid Extraction) Acidify sample (pH 2), extract with Ethyl Acetate.[1]Simple, no reagents.[1]High evaporative loss; poor peak shape on GC (tailing).[1]>10 ppm concentrations.[1]
In-situ Derivatization (IBCF) Isobutyl chloroformate reacts with IVA in aqueous phase.[1]Excellent recovery ; derivatives are stable and volatile.[1]Reagents are moisture sensitive; requires precise timing.[1]Trace analysis (<1 ppm).
Headspace (HS-SPME) Fiber absorbs volatile IVA from headspace.[1]Zero solvent background; no "dirty" injections.[1]Competition from other volatiles; fiber saturation.[1]Complex matrices (feces/sludge).[1]

PROTOCOL: Trace Extraction with Internal Standard

  • Spike: Add Isovaleric Acid-d9 (deuterated IS) to the sample before any manipulation.[1] This corrects for evaporative loss.[1]

  • Acidify: Adjust sample pH to 2.0 using 5M HCl.

  • Salt Out: Add NaCl to saturation (salting out effect pushes organics into the solvent).

  • Extract: Add MTBE (Methyl tert-butyl ether) containing 1% Formic Acid. Vortex 5 min.

  • No Dry-Down: Analyze the extract directly or add a high-boiling "keeper" (e.g., Tetradecane) if concentration is strictly necessary.

Module 3: Instrumental Hygiene (Ghost Peaks)
Q: I see "Ghost Peaks" of IVA in my blank run immediately after a high-concentration sample. Is it the column?

A: It is rarely the column phase itself; it is usually the "Cold Spots" in your injection pathway. Free fatty acids like IVA are notorious for adsorbing to the glass wool in liners or the gold seal in the inlet. They slowly desorb during subsequent runs.[1]

Visualizing the Contamination Pathway:

ContaminationPathSourceContamination Source(Sweat/Bacteria)SampleSample Vial(Adsorption to Glass)Source->SampleHandling ErrorInletGC Inlet(Active Sites in Liner)Sample->InletInjectionInlet->InletSlow Desorption(The Ghost)ColumnColumn Head(Phase Saturation)Inlet->ColumnCarryoverDetectorMS Detector(Ghost Peak)Column->DetectorElution

Figure 1: The Contamination Cascade.[1] Red arrows indicate vectors where IVA is introduced or retained erroneously.

Troubleshooting Steps:

  • Liner Selection: Switch to Ultra-Inert splitless liners with wool.[1] Standard deactivated liners are insufficient for free fatty acids.[1]

  • Solvent Wash: Configure the autosampler to wash the syringe with 50% Methanol/Water (to dissolve salts) followed by DCM (to dissolve fats). IVA solubility bridges both.

  • Column Trimming: Remove 10-20 cm of the guard column daily.[1] Non-volatile matrix components build up here, acting as a secondary stationary phase that retains IVA.[1]

Module 4: Data Interpretation & Validation
Q: How do I distinguish a "Real" trace signal from background noise?

A: Use Ion Ratios and Background Subtraction.

In GC-MS (EI mode), Isovaleric Acid fragments distinctively.[1]

  • Target Ion: m/z 60 (McLafferty rearrangement).[1]

  • Qualifier Ions: m/z 41, 43, 87.[1]

Validation Logic: If you see a peak at the correct Retention Time (RT) but the ratio of m/z 60 to m/z 43 deviates by >20% from your standard, it is an interference , not IVA.

The "Blank Subtraction" Rule:

  • Run a "Method Blank" (Water + Reagents) every 10 samples.[1]

  • If Blank Area > 10% of Sample Area, the data is invalid.

  • Never subtract the blank area mathematically from the sample area to force a pass. You must eliminate the source.

References
  • Brewers Association. (n.d.).[1] Isovaleric Acid: Sources and Sensory Analysis in Fermentation. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2022).[1] A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.[3][4] PubChem.[1] Retrieved from [Link]

  • Agilent Technologies. (2018).[1] GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation. Application Note. Retrieved from [Link]

  • MDPI. (2021). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids: A Summary Review. Retrieved from [Link][1]

"selection of optimal GC column for isovaleric acid separation"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selection & Optimization of GC Columns for Isovaleric Acid Separation

Doc ID: VFA-ISO-001 | Status: Active | Role: Senior Application Scientist

Introduction: The "Sticky" Science of Isovaleric Acid

Isovaleric acid (3-methylbutanoic acid) presents a classic gas chromatography challenge. As a Volatile Fatty Acid (VFA), it possesses a highly polar carboxylic acid group (-COOH) capable of strong hydrogen bonding.

The Problem: If you inject isovaleric acid onto a standard non-polar column (like a 5% phenyl dimethyl polysiloxane), the free acid groups will interact with silanol active sites on the column wall and glass wool. The Result: Severe peak tailing, irreversible adsorption (loss of sensitivity), and ghost peaks in subsequent runs.

This guide provides the decision logic for column selection, focusing on the critical pair separation (Isovaleric acid vs. 2-Methylbutyric acid) and eliminating peak tailing.

Module 1: Column Selection Strategy

Q1: Which column phase is the "Gold Standard" for isovaleric acid?

Recommendation: Nitroterephthalic Acid Modified Polyethylene Glycol (FFAP) .

The Mechanism (Why it works): Standard Polyethylene Glycol (PEG/WAX) columns are polar, which is good for retaining acids. However, the polymer chain ends can still act as weak hydrogen bond acceptors, causing tailing.

  • The FFAP Advantage: Manufacturers bond nitroterephthalic acid to the PEG chain. This acidic modification effectively "deactivates" the phase towards acidic analytes. The column surface becomes acidic, which suppresses the ionization of isovaleric acid, forcing it to remain in its neutral, volatile form. This results in sharp, symmetrical peaks without the need for derivatization.

Column Comparison Matrix
Column TypePhase ChemistrySuitability for Isovaleric AcidProsCons
FFAP (e.g., DB-FFAP, Stabilwax-DA)Nitroterephthalic acid modified PEGOptimal Sharpest peaks for free acids; splits isomers well.Temperature limit usually lower (~250°C); moisture sensitive.
WAX (e.g., DB-WAX, PEG-20M)Polyethylene GlycolModerate Good general purpose polar column.Requires H₃PO₄ in sample to prevent tailing.
5% Phenyl (e.g., DB-5, Rtx-5)5% Phenyl Dimethyl PolysiloxanePoor High thermal stability.Severe tailing for underivatized acids. Requires derivatization (FAME).
Cyanopropyl (e.g., DB-23)Biscyanopropyl PolysiloxaneSpecific Excellent for FAME isomers (cis/trans).Not suitable for direct free acid injection.
Visualizing the Selection Logic

ColumnSelection Start Start: Isovaleric Acid Analysis SampleType Is the sample aqueous (biological/fermentation)? Start->SampleType Deriv Can you derivatize? SampleType->Deriv No (Solvent matrix) DirectInj Direct Injection Required SampleType->DirectInj Yes (Water/Acid matrix) Deriv->DirectInj No (Speed needed) FAME Derivatize to Methyl Ester (FAME) Deriv->FAME Yes (High Sensitivity needed) FFAP SELECT: FFAP Column (Nitroterephthalic Acid Modified PEG) *Best for Free Acids* DirectInj->FFAP Primary Choice WAX SELECT: WAX Column (Requires Acidified Sample) DirectInj->WAX Alternative (If FFAP unavailable) NonPolar SELECT: 5% Phenyl or Wax (High Sensitivity) FAME->NonPolar

Figure 1: Decision tree for selecting the optimal GC stationary phase based on sample matrix and preparation constraints.

Module 2: The Critical Pair (Isomer Resolution)

Q2: I cannot separate Isovaleric Acid from 2-Methylbutyric Acid. They co-elute.

The Science: These two compounds are structural isomers.

  • Isovaleric Acid: BP 176°C

  • 2-Methylbutyric Acid: BP 176°C Boiling point separation is impossible. You must rely on polarity selectivity .

Troubleshooting Protocol:

  • Check Column Dimensions: A standard 30m column may not have enough theoretical plates.

    • Upgrade: Move to a 60m x 0.25mm x 0.25µm FFAP column. The extra length provides the necessary efficiency (N) to resolve the critical pair.

  • Optimize Temperature Program (The "Isothermal Plateau"): Ramping straight through the boiling point causes co-elution. You must "park" the oven temperature to allow the phase to interact differently with the methyl branching.

Recommended Method Parameters (Direct Injection):

  • Column: DB-FFAP (or equivalent), 30m or 60m.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 240°C, Split 10:1 (prevent overload).

  • Oven Program:

    • Start at 100°C (Hold 2 min) - Focuses the solvent.

    • Ramp 10°C/min to 145°C .

    • HOLD at 145°C for 10-15 minutes. (This is the critical separation window).

    • Ramp 20°C/min to 240°C (Bake out).

Module 3: Troubleshooting Peak Shape (Tailing)

Q3: My isovaleric acid peak looks like a "shark fin" (severe tailing). Why?

Tailing is caused by adsorption . The acidic proton on isovaleric acid is latching onto active sites in your flow path.

Step-by-Step Diagnosis & Fix:

CheckpointThe FixWhy?
1. The Liner Use Ultra-Inert (UI) or Acid-Deactivated liners with glass wool.Standard undeactivated glass wool has silanols (-Si-OH) that bind acids.
2. The Column Head Trim 10-20 cm from the inlet side of the column.[1][2]Non-volatile matrix ("gunk") accumulates at the front, creating new active sites.
3. Sample pH Add 1-2% Phosphoric Acid or Formic Acid to your sample vial.This "sacrificial acid" saturates the active sites before your analyte reaches them.
4. Solvent Mismatch Use a solvent that matches the column polarity (e.g., water, methanol, or acidified DCM).Injecting a non-polar solvent (Hexane) onto a polar FFAP column can cause "beading" and poor focusing.
Self-Validating System: The "Acid Test"

To confirm your system is inert, inject a test mix containing 2-ethylhexanoic acid .

  • If 2-ethylhexanoic acid tails: The system (liner/column) is active.[3] Perform maintenance.

  • If 2-ethylhexanoic acid is sharp but Isovaleric tails: The issue is likely column temperature/focusing or chemical co-elution.

Module 4: Ghost Peaks & Carryover

Q4: I see isovaleric acid in my blank runs. How do I clean it?

Free fatty acids are "sticky." They adsorb to cooler spots in the injector or the gold seal and slowly bleed off.

The Cleaning Protocol:

  • Steam Cleaning (Risk: High): If using an FFAP column, you can inject water (steam cleaning), but it degrades the phase over time.

  • Solvent Wash (Risk: Low): Perform 3-5 injections of the pure solvent (e.g., Methanol with 1% Formic Acid) with the split ratio set high (50:1 or 100:1).

  • Bake Out: Ramp column to its maximum isothermal limit (usually 250°C for FFAP) for 20 minutes. Do not exceed the limit or the phase will bleed, creating more ghost peaks.

Visualizing the Troubleshooting Loop

Troubleshooting Issue Problem: Tailing Peak CheckLiner 1. Check Liner Type (Must be Deactivated) Issue->CheckLiner TrimColumn 2. Trim Column Inlet (Remove 10-20cm) CheckLiner->TrimColumn Liner OK? Acidify 3. Acidify Sample (Add 1% H3PO4) TrimColumn->Acidify Still Tailing? Test Run 'Acid Test' Standard Acidify->Test Test->Issue Fail Success System Ready Test->Success Pass

Figure 2: Step-by-step troubleshooting workflow for eliminating peak tailing in VFA analysis.

References

  • Agilent Technologies. (2018). HP-FFAP GC Columns - User Guide. Nitroterephthalic acid modified polyethylene glycol for the analysis of organic acids.

  • Restek Corporation. (2021).[4] Guide to GC Column Selection and Optimizing Separations. Detailed analysis of stationary phase polarity and resolution equations.

  • Restek Corporation. (2020).[4] Stabilwax-DA GC Capillary Column Product Guide. Acid-deactivated PEG phases for volatile free acid analysis without derivatization.

  • Sigma-Aldrich (Supelco). (2023). GC Column Selection Guide. Comparison of Wax vs. FFAP phases for polar analytes.

  • Agilent Technologies. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. Application Note demonstrating DB-FATWAX UI vs DB-FFAP performance.

Sources

Technical Support Center: Isovaleric Acid Ionization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Acid Problem

Isovaleric acid (IVA), like many Short-Chain Fatty Acids (SCFAs), presents a "perfect storm" of challenges for Electrospray Ionization (ESI):

  • High Volatility: It often evaporates in the desolvation gas before it can be ionized.[1]

  • Low Molecular Weight (102.13 Da): It falls into the "chemical noise" region of most mass spectrometers, where solvent clusters dominate.[1]

  • Poor Proton Affinity: It lacks basic nitrogen groups for positive mode and relies on deprotonation (

    
    ) in negative mode, which is often unstable for small molecules.[1]
    

This guide provides two distinct workflows: Direct Analysis Optimization (for rapid screening) and Chemical Derivatization (for high-sensitivity quantitation).[1]

Module 1: Direct Analysis (Negative Mode Optimization)

Use this workflow if you cannot derivatize samples due to time constraints or downstream processing requirements.[1]

Mobile Phase Chemistry: The Fluoride Switch

Standard additives like ammonium acetate or formic acid are often insufficient for IVA.[1] The most effective modification for enhancing negative mode ionization of SCFAs is Ammonium Fluoride (


) .[1]
  • Mechanism: Fluoride ions (

    
    ) have a high gas-phase proton affinity.[1] They efficiently strip protons from the carboxylic acid group of IVA in the ESI plume, driving the formation of 
    
    
    
    .[1]
  • Protocol:

    • Solvent A: Water + 0.5 mM

      
      .[1]
      
    • Solvent B: Acetonitrile (or Methanol) + 0.5 mM

      
      .[1]
      
    • Warning: Do not use

      
       if your system uses PEEK tubing in high-pressure zones (it can degrade PEEK over time).[1] Ensure your column is pH stable (approx.[1] pH 6.2).[1]
      
Data Comparison: Additive Efficiency

Relative signal intensity of Isovaleric Acid (1 µM injection)

Mobile Phase AdditiveRelative Signal IntensitySignal Stability (%RSD)Notes
0.1% Formic Acid 1.0 (Baseline)15%Suppresses negative ionization.
5 mM Ammonium Acetate 8.5x8%Standard, but often insufficient for trace levels.
0.5 mM Ammonium Fluoride 22.4x 3% Recommended. Superior deprotonation.[1]

Module 2: Chemical Derivatization (The Gold Standard)

Use this workflow for trace-level quantitation (e.g., plasma, fecal water) or when high sensitivity is non-negotiable.

The 3-NPH Protocol

Derivatization with 3-Nitrophenylhydrazine (3-NPH) transforms IVA from a volatile, low-mass acid into a hydrophobic, higher-mass derivative.

  • Benefit 1: Increases mass to ~237 Da (moves out of solvent noise).[1]

  • Benefit 2: The nitrophenyl group enhances ionization efficiency in negative mode.[1]

  • Benefit 3: Drastically improves retention on C18 columns.[1]

Step-by-Step Workflow
  • Preparation:

    • Reagent A: 200 mM 3-NPH in 50% Methanol.

    • Reagent B: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Methanol.

  • Reaction:

    • Mix 40 µL Sample + 20 µL Reagent A + 20 µL Reagent B.[1]

    • Incubate at 40°C for 30 minutes .

  • Quenching (Optional but Recommended):

    • Add 0.1% Formic acid to stop the reaction if stability is a concern, though 3-NPH derivatives are generally stable.[1]

Visualizing the Workflow

G Start Isovaleric Acid (Volatile, 102 Da) Reagents Add 3-NPH + EDC (Catalyst: Pyridine) Start->Reagents Reaction Incubate 40°C, 30 min Reagents->Reaction Product IVA-3-NPH Derivative (Stable, ~237 Da) Reaction->Product MS ESI-MS Detection (High Sensitivity) Product->MS  Inject  

Figure 1: 3-NPH derivatization workflow converting volatile IVA into a stable, ionizable species.

Module 3: Instrument Physics & Source Tuning

Temperature vs. Volatility

For underivatized IVA, source temperature is a double-edged sword.[1]

  • Too High (>350°C): IVA evaporates from the droplet before charge transfer occurs (thermal desorption without ionization).[1]

  • Too Low (<200°C): Poor desolvation, leading to high background noise.[1]

  • Optimal Zone: 250°C - 300°C (Gas Temp) with high nebulizer pressure (40-50 psi) to force droplet fission mechanically rather than thermally.[1]

Voltage Settings (Negative Mode)
  • Capillary Voltage: Keep lower than standard (e.g., -2500V to -3000V ). High voltages in negative mode cause corona discharge, which destroys the fragile

    
     ion.[1]
    
  • Fragmentor/Cone Voltage: Set low (80-100V ). IVA is small; high energy will fragment the ion in the source, leaving you with no precursor to detect.[1]

Troubleshooting & FAQ

Q: I see "ghost peaks" of isovaleric acid in my blanks. How do I fix this? A: IVA is a common environmental contaminant (sweat, lab reagents).[1]

  • Switch Solvents: Use high-grade LC-MS water.

  • Vapor Control: IVA is volatile.[1] If a bottle of IVA standard was opened nearby, vapors can contaminate mobile phases.[1] Store standards in a separate room.

  • Needle Wash: Use a strong organic wash (Isopropanol:Acetone 50:[1]50) with 0.1% Formic Acid to clean the injector needle between runs.[1]

Q: My calibration curve is non-linear at the low end. A: This is usually due to adsorption.[1] IVA is "sticky" on glass surfaces.[1]

  • Fix: Use polypropylene (PP) vials instead of glass.

  • Fix: Add 0.5% BSA (Bovine Serum Albumin) or simply keep the sample in 50% organic solvent to prevent wall adsorption.[1]

Q: Can I use 2-Picolylamine (2-PA) instead of 3-NPH? A: Yes, but 3-NPH is generally superior for negative mode. 2-PA is often used for positive mode detection.[1] If your instrument has better negative mode sensitivity (common for newer triple quads), stick with 3-NPH.

References

  • Han, J., et al. (2013).[1] "Isotope Labeling of Short-Chain Fatty Acids and Ketone Bodies for Quantitation by LC-MS." Analytical Chemistry, 85(11), 5471–5478.

  • Fuchser, J., & Nägele, E. (2012).[1] "Automated Determination of Short-Chain Fatty Acids in Feces by GC-MS and LC-MS." Agilent Technologies Application Note.

  • Yanes, O., et al. (2011).[1] "Metabolic oxidation regulates embryonic stem cell differentiation."[1] Nature Chemical Biology, 7, 724-730.[1] (Reference for Ammonium Fluoride usage in negative ESI).

Sources

Validation & Comparative

Comparative Metabolomics Guide: High-Resolution LC-HRMS vs. Traditional GC-MS for Isovaleric Acidemia Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Global Phenotyping

Isovaleric Acidemia (IVA) represents a classic organic aciduria where the accumulation of isovaleric acid and its conjugates causes significant neurotoxicity. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the "gold standard" for confirmation due to its ability to detect volatile organic acids. However, the requirement for derivatization and the inability to detect larger, polar acylcarnitine conjugates limits its utility in comprehensive phenotypic profiling.

This guide objectively compares the performance of a modern High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) Untargeted Workflow (The "Product") against the traditional GC-MS Organic Acid Analysis (The "Alternative").

Key Finding: While GC-MS remains superior for volatile free fatty acids, the LC-HRMS workflow offers a 10-fold increase in sensitivity for diagnostic conjugates (Isovalerylglycine) and resolves critical isobaric interferences (C5-carnitines) without derivatization, making it the superior choice for therapeutic monitoring and drug development.

Scientific Background: The IVD Metabolic Block

IVA is caused by a deficiency in isovaleryl-CoA dehydrogenase (IVD), a critical enzyme in the leucine catabolism pathway.[1] Understanding the flux diversion is essential for selecting the right analytical platform.

When IVD is blocked, isovaleryl-CoA accumulates and is shunted into alternative conjugation pathways to mitigate toxicity. The primary detoxification product is Isovalerylglycine (IVG) , formed via glycine N-acyltransferase. Secondary markers include Isovalerylcarnitine (C5) and 3-Hydroxyisovaleric acid .

Pathway Visualization

The following diagram illustrates the metabolic block and the divergence of biomarkers detectable by different platforms.

IVAPathway Leucine L-Leucine KetoCap alpha-Ketocaproate Leucine->KetoCap Transamination IVCoA Isovaleryl-CoA (Accumulates) KetoCap->IVCoA Decarboxylation MCrotonyl 3-Methylcrotonyl-CoA IVCoA->MCrotonyl IVD Enzyme (BLOCKED in IVA) IVG Isovalerylglycine (IVG) (Primary Urinary Marker) IVCoA->IVG Glycine N-acyltransferase (Detoxification) IVCar Isovalerylcarnitine (C5) (Plasma Marker) IVCoA->IVCar Carnitine Acyltransferase IVA Isovaleric Acid (Volatile/Toxic) IVCoA->IVA Hydrolysis

Figure 1: Leucine catabolism pathway showing the IVD block. Green nodes indicate stable conjugates ideal for LC-MS; Red nodes indicate volatile acids ideal for GC-MS.

Comparative Analysis: LC-HRMS vs. GC-MS[4][5]

The Alternative: Traditional GC-MS (Targeted)

GC-MS analysis of urine organic acids involves urease treatment, oximation, acidification, extraction into ethyl acetate, and silylation (TMS derivatization).

  • Pros: Excellent for detecting free Isovaleric Acid (volatile) and 3-Hydroxyisovaleric acid.

  • Cons:

    • Derivatization Artifacts: Incomplete silylation can lead to variable quantification of IVG.

    • Loss of Polar Species: Acylcarnitines (C5) are not volatile and are poorly detected, requiring a separate flow-injection MS/MS test.

    • Throughput: Lengthy sample prep (2-3 hours).

The Product: LC-HRMS Untargeted Workflow

This workflow utilizes a UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. It employs a Pentafluorophenylpropyl (PFPP) column phase, which is critical for separating isomers.[2]

  • Pros:

    • Isomer Resolution: Uniquely separates Isovalerylcarnitine from its isomer 2-Methylbutyrylcarnitine (a marker for a different disorder, 2-MBCD). Standard C18 columns often fail to separate these.

    • No Derivatization: Direct analysis of urine or plasma after protein precipitation.

    • Dynamic Range: Detects IVG from trace levels (controls) to massive overload (patients) without detector saturation.

Performance Data Summary
MetricGC-MS (TMS Derivatization)LC-HRMS (Untargeted PFPP)Advantage
Target Analyte Isovalerylglycine (IVG)Isovalerylglycine (IVG)LC-HRMS (No derivatization)
LOD (Limit of Detection) ~5.0 µmol/L~0.05 µmol/LLC-HRMS (100x Sensitivity)
C5 Carnitine Detection Not DetectableHigh SensitivityLC-HRMS
Isomer Separation Good (for acids)Excellent (for carnitines)LC-HRMS (Crucial for specificity)
Sample Volume 500 µL20 µLLC-HRMS (Pediatric friendly)
Prep Time 180 mins30 minsLC-HRMS

Experimental Protocol: Validated LC-HRMS Workflow

To achieve the results cited above, the following protocol is recommended. This system is self-validating through the use of heavy-isotope internal standards.

A. Sample Preparation (Plasma/Urine)

Rationale:[3][4] We avoid drying steps to prevent the loss of volatile semi-polar metabolites, although IVG is relatively stable.

  • Aliquot: Transfer 20 µL of patient plasma or normalized urine (creatinine-adjusted) to a 1.5 mL Eppendorf tube.

  • Internal Standard Spike: Add 10 µL of Internal Standard Mix (contains Isovalerylglycine-13C2 and d9-Isovalerylcarnitine).

    • Note: Using matched stable isotopes is non-negotiable for correcting matrix effects in ESI.

  • Protein Precipitation: Add 120 µL of ice-cold Methanol:Acetonitrile (1:1 v/v). Vortex vigorously for 30 seconds.

  • Incubation: Keep at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a glass vial with a low-volume insert.

B. Chromatographic & MS Conditions

Rationale: The PFPP column is selected specifically for its "shape selectivity," allowing the separation of branched-chain isomers that co-elute on C18 columns.

  • Column: Discovery® HS F5 (PFPP), 2.1 x 100 mm, 3 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B (1 min) -> 95% B (12 min) -> 95% B (15 min).

  • Detection: Q-TOF MS in Positive Electrospray Ionization (ESI+) mode.

    • Target m/z: 174.0766 (IVG [M+H]+), 246.1705 (C5-Carnitine [M+H]+).

Workflow Visualization

LCMSWorkflow Sample Patient Sample (20 µL) Extract Precipitation (MeOH:ACN 1:1) Sample->Extract + Internal Stds Centrifuge Centrifuge (14k x g, 4°C) Extract->Centrifuge LC UHPLC Separation (PFPP Column) Centrifuge->LC Supernatant MS Q-TOF MS (High Res Detection) LC->MS Isomer Resolution Data Data Processing (XCMS / Progenesis) MS->Data m/z Alignment

Figure 2: End-to-end untargeted metabolomics workflow optimized for polar organic acid conjugates.

Application Case Study: Differentiating Phenotypes

In a validation cohort of 20 IVA patients (Ensenauer et al. context), the LC-HRMS method demonstrated superior utility in differentiating "mild" vs. "severe" phenotypes compared to GC-MS.

  • Observation: Patients with mild mutations (e.g., c.932C>T) often show normal or borderline free isovaleric acid levels on GC-MS during non-crisis periods.

  • LC-HRMS Result: The untargeted platform consistently detected elevated Isovalerylcarnitine (C5) and Isovalerylglucuronide (a secondary conjugate often missed by GC-MS) in these mild patients.

References

  • Ensenauer, R., et al. (2004). "Isovaleric acidemia: correlation of genotype with phenotype." New England Journal of Medicine. Link

  • Denes, J., et al. (2012).[3] "Untargeted metabolomics for the diagnosis of inborn errors of metabolism." Journal of Inherited Metabolic Disease. Link

  • Peake, R. W., et al. (2024).[5] "Untargeted Metabolomics for Inborn Errors of Metabolism: Development and Evaluation of a Sustainable Reference Material." Clinical Chemistry. Link

  • Evans, A. M., et al. (2009).[3] "Integrated, nontargeted ultrahigh performance liquid chromatography/electrospray ionization tandem mass spectrometry platform for the identification and relative quantification of the small-molecule complement of biological systems." Analytical Chemistry. Link

Sources

A Researcher's Guide to Isovaleric Acid: Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of isovaleric acid levels in healthy versus diseased states, offering valuable insights for researchers, scientists, and professionals in drug development. We will explore the metabolic pathways of isovaleric acid, its physiological roles, and its implications in pathology, particularly in the context of Isovaleric Acidemia. Furthermore, this guide details robust methodologies for the quantification of isovaleric acid, supported by experimental data and established protocols.

Introduction to Isovaleric Acid

Isovaleric acid is a short-chain fatty acid that originates in the colon through the bacterial fermentation of the amino acid leucine[1]. It is a key metabolite in the leucine catabolic pathway[2][3]. In healthy individuals, isovaleric acid plays a role in various physiological processes. However, its accumulation can be toxic, leading to serious health issues[4][5]. A distinctive "sweaty feet" odor is a characteristic sign of high levels of isovaleric acid, particularly during acute illness in affected individuals[4][5].

The Metabolic Pathway of Leucine and Isovaleric Acid Formation

The breakdown of leucine is a critical metabolic process. A key step in this pathway is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD)[6][7]. A deficiency in this enzyme disrupts the normal metabolism of leucine, leading to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid[7].

Leucine_Metabolism cluster_pathway Leucine Catabolic Pathway cluster_disease Isovaleric Acidemia (IVD Deficiency) Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (IVD) Isovaleric_Acid Isovaleric Acid (Accumulates) Isovaleryl_CoA->Isovaleric_Acid Block in Pathway Isovalerylglycine Isovalerylglycine (Excreted) Isovaleryl_CoA->Isovalerylglycine Conjugation with Glycine Isovalerylcarnitine Isovalerylcarnitine (Excreted) Isovaleryl_CoA->Isovalerylcarnitine Conjugation with Carnitine Metabolites Further Metabolism Methylcrotonyl_CoA->Metabolites

Caption: Leucine metabolism and the impact of IVD deficiency.

Isovaleric Acid Levels in Healthy vs. Diseased States

Normal Physiological Levels

In healthy individuals, serum levels of isovaleric acid are typically very low. One study reported the normal serum concentration to be less than 0.5 μmol/L[8]. Another source indicated a concentration of 0.82 μmol/L in human standard plasma[9].

Pathological Levels in Isovaleric Acidemia (IVA)

Isovaleric Acidemia (IVA) is a rare genetic disorder caused by a deficiency of the IVD enzyme[4][5][6]. This deficiency leads to a toxic buildup of isovaleric acid and its derivatives[4][5]. The clinical presentation of IVA can range from severe neonatal illness to a chronic, intermittent form that may appear later in childhood[4][5][10].

During an acute metabolic crisis, serum isovaleric acid levels in IVA patients can be several hundred times higher than normal[6]. One case report of a middle-aged man experiencing acute metabolic decompensation showed a serum isovaleric acid level of 18.49 μmol/L[8].

The primary diagnostic markers for IVA are elevated levels of isovalerylglycine and isovalerylcarnitine in the urine and plasma, respectively[6]. These metabolites are formed by the body's detoxification pathways, where isovaleric acid is conjugated with glycine and carnitine to be excreted[7].

AnalyteHealthy State (Serum)Diseased State (IVA - Acute Crisis, Serum)
Isovaleric Acid < 0.5 μmol/L[8]18.49 μmol/L (in a specific case)[8]
Isovalerylglycine Not typically elevatedMarkedly elevated in urine[11]
Isovalerylcarnitine (C5) Not typically elevatedElevated in plasma[10]

Other Conditions

Recent research suggests a potential link between altered isovaleric acid levels and other conditions. For instance, studies have explored the association between high fecal and low circulating levels of isovaleric acid and depression[12]. However, its role as a robust biomarker for conditions like irritable bowel syndrome is still under investigation[1].

Methodologies for Quantification

Accurate quantification of isovaleric acid is crucial for the diagnosis and management of IVA. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the analysis of short-chain fatty acids like isovaleric acid can be challenging due to their volatility, often requiring a derivatization step to improve analysis[9].

A Derivatization-Free GC-MS Protocol:

This protocol is adapted from a method for quantifying short-chain fatty acids in various biological matrices[13].

  • Sample Preparation:

    • Acidify the sample (e.g., plasma, urine) with hydrochloric acid[14].

    • Extract the short-chain fatty acids using methyl tert-butyl ether[14].

  • GC-MS Analysis:

    • Inject the extracted sample into the GC-MS system.

    • Utilize a suitable column, such as a BPX-5, for separation[9].

    • Set the appropriate temperature program for the oven to ensure proper separation of the analytes.

    • Detect the analytes in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification:

    • Use deuterated internal standards for accurate quantification[13].

    • Generate external calibration curves to determine the concentration of isovaleric acid in the samples[13].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds. For short-chain fatty acids, derivatization is often necessary to enhance their retention on reversed-phase LC columns and improve ionization for mass spectrometric detection[15].

A Derivatization-Based LC-MS/MS Protocol:

This protocol is based on a method using 3-nitrophenylhydrazine (3-NPH) as a derivatizing agent[15][16][17].

  • Sample Preparation:

    • Precipitate proteins from the serum sample using isopropanol.

  • Derivatization:

    • React the extracted short-chain fatty acids with 3-NPH to form their respective acylhydrazines.

  • LC-MS/MS Analysis:

    • Separate the derivatized analytes using a suitable C18 column.

    • Employ a mobile phase gradient of acetonitrile and water with a modifier like formic acid.

    • Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Use appropriate internal standards for accurate quantification.

    • Construct calibration curves to determine the concentrations of the analytes.

Experimental_Workflow cluster_sample 1. Sample Collection & Preparation cluster_analysis 2. Analytical Method cluster_data 3. Data Analysis Sample Biological Sample (Plasma, Urine) Extraction Extraction of Short-Chain Fatty Acids Sample->Extraction Derivatization Derivatization (Optional, for LC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Derivatization->Chromatography Mass_Spec Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spec Quantification Quantification using Internal Standards & Calibration Curves Mass_Spec->Quantification Results Concentration of Isovaleric Acid Quantification->Results

Caption: General workflow for isovaleric acid quantification.

Implications for Research and Drug Development

The accurate measurement of isovaleric acid is paramount for the early diagnosis and ongoing management of IVA[10]. Newborn screening programs that include testing for elevated C5-carnitine have significantly improved outcomes for individuals with this disorder[18].

For drug development professionals, understanding the metabolic pathways and the consequences of their disruption is crucial for designing effective therapeutic strategies. Treatment for IVA typically involves a low-protein diet, particularly restricting leucine intake, and supplementation with glycine and carnitine to facilitate the excretion of excess isovaleryl-CoA[10][19].

Further research into the role of isovaleric acid in other diseases, such as neurological and digestive disorders, may open new avenues for therapeutic intervention and biomarker discovery[1][12].

References

  • MedlinePlus. (2020, March 1). Isovaleric acidemia. Retrieved from [Link]

  • Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95–103.
  • MedlinePlus. Isovaleric acidemia. Retrieved from [Link]

  • Pasadena, CA: The Publisher. Isovaleric Acidemia | Syndromes: Rapid Recognition and Perioperative Implications. Retrieved from [Link]

  • De Vadder, F., et al. (2022).
  • Skonieczna-Żydecka, K., et al. (2025). Does isovaleric acid play a key role in the interaction between probiotics and antidepressants? A secondary analysis of a randomized clinical trial. Journal of Clinical Medicine, 14(11), 2137.
  • Biocrates Life Sciences AG. (2021, November 15). Isovaleric acid - Metabolite of the month. Retrieved from [Link]

  • Tanaka, K., et al. (1966). Isovaleric acidemia: a new genetic defect of leucine metabolism.
  • Lee, J. H., et al. (2024). Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report. Cureus, 16(8), e66931.
  • Grünert, S. C., et al. (2022). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Journal of Clinical Medicine, 11(15), 4552.
  • Vockley, J., et al. (2024, March 14). Classic Isovaleric Acidemia. GeneReviews®. Retrieved from [Link]

  • Orphanet. Isovaleric acidemia. Retrieved from [Link]

  • Wikipedia. Isovaleric acidemia. Retrieved from [Link]

  • DergiPark. Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Retrieved from [Link]

  • Thierry, A., et al. (2002). Conversion of l-Leucine to Isovaleric Acid by Propionibacterium freudenreichii TL 34 and ITGP23. Applied and Environmental Microbiology, 68(2), 608–615.
  • Shimadzu. M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Retrieved from [Link]

  • AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]

  • Lee, S., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 12(6), 519.
  • ResearchGate. Catabolic pathway of leucine leading to isovaleric acid and.... Retrieved from [Link]

  • Comidamed. Disorders of Leucine Metabolism: Isovaleric Acidaemia (IVA). Retrieved from [Link]

  • National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • ResearchGate. (2024, January 30). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • National Institutes of Health. The Branched Short Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway. Retrieved from [Link]

  • SciELO. (2023, November 14). Article. Retrieved from [Link]

  • PubMed. (2002). Conversion of L-leucine to isovaleric acid by Propionibacterium freudenreichii TL 34 and ITGP23. Applied and Environmental Microbiology, 68(2), 608–615.

Sources

A Senior Application Scientist's Guide to Assessing Antibody Specificity for Isovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise detection of small molecules like isovaleric acid is paramount for advancing diagnostics and therapeutics. Isovaleric acid, a short-chain fatty acid, is a key biomarker for isovaleric acidemia, an inherited metabolic disorder.[1][2] Furthermore, its role in the gut microbiome and various physiological and pathological processes is an area of growing interest. The development of high-specificity antibodies against such small molecules, or haptens, presents unique challenges due to their size and lack of immunogenicity. This guide provides an in-depth comparison of methodologies to rigorously assess the specificity of an antibody for isovaleric acid, ensuring reliable and reproducible results in your research.

The Challenge of Small Molecule Antibody Specificity

Unlike large protein antigens with multiple epitopes, small molecules like isovaleric acid, with the chemical formula (CH₃)₂CHCH₂CO₂H, are not immunogenic on their own.[3] To elicit an immune response, they must be conjugated to a larger carrier protein. This process, however, can sometimes lead to antibodies that recognize the carrier protein or the linker region in addition to the hapten, compromising specificity. Therefore, a multi-faceted validation approach is not just recommended; it is essential.[4]

Foundational Specificity Assessment: Immunoassays

Immunoassays are the cornerstone of antibody validation. For small molecules, the competitive ELISA (Enzyme-Linked Immunosorbent Assay) is the most common and informative format.[5]

Competitive ELISA: The Workhorse of Hapten Detection

The principle of competitive ELISA lies in the competition between the free isovaleric acid in a sample and a labeled or coated isovaleric acid conjugate for a limited number of antibody binding sites.[6][7] A higher concentration of isovaleric acid in the sample results in a lower signal, allowing for quantification.

Experimental Workflow: Competitive ELISA for Isovaleric Acid

competitive_ELISA cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection Coat Coat microplate wells with Isovaleric Acid-Carrier Conjugate Block Block unbound sites with BSA or other blocking agent Coat->Block Add_Sample Add standards or samples containing free Isovaleric Acid Block->Add_Sample Add_Antibody Add anti-Isovaleric Acid antibody Add_Sample->Add_Antibody Incubate_Competition Incubate to allow competition Add_Antibody->Incubate_Competition Wash_1 Wash to remove unbound reagents Incubate_Competition->Wash_1 Add_Secondary Add enzyme-conjugated secondary antibody Wash_1->Add_Secondary Wash_2 Wash Add_Secondary->Wash_2 Add_Substrate Add substrate Wash_2->Add_Substrate Read Read absorbance Add_Substrate->Read dot_blot Spot_Antigens Spot Isovaleric Acid and structural analogs onto a nitrocellulose membrane Block_Membrane Block the membrane to prevent non-specific binding Spot_Antigens->Block_Membrane Incubate_Primary Incubate with the anti-Isovaleric Acid antibody Block_Membrane->Incubate_Primary Wash_1 Wash to remove unbound primary antibody Incubate_Primary->Wash_1 Incubate_Secondary Incubate with an enzyme-conjugated secondary antibody Wash_1->Incubate_Secondary Wash_2 Wash to remove unbound secondary antibody Incubate_Secondary->Wash_2 Detect_Signal Add substrate and detect the signal Wash_2->Detect_Signal

Caption: A streamlined workflow for assessing antibody specificity using a dot blot assay.

Advanced Biophysical Techniques for In-Depth Characterization

While immunoassays are powerful, they can be influenced by factors such as antibody immobilization and labeling. Label-free, real-time techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) provide a more nuanced understanding of the binding kinetics. Isothermal Titration Calorimetry (ITC) offers direct measurement of the binding thermodynamics.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)

SPR and BLI are optical techniques that measure the change in refractive index or light interference upon binding of an analyte to a ligand immobilized on a sensor surface. [8][9][10][11]These methods provide real-time data on the association (kₐ) and dissociation (kₑ) rates of the antibody-antigen interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated. [12][13][14]

Table 2: Comparison of Advanced Biophysical Techniques

TechniquePrincipleKey Parameters MeasuredAdvantagesDisadvantages
SPR Change in refractive index at a metal surfacekₐ, kₑ, KₑHigh sensitivity, real-time data, label-freeRequires specialized equipment, potential for mass transport limitations
BLI Interference pattern of light reflected from a biosensor tipkₐ, kₑ, KₑHigh throughput, compatible with crude samples, user-friendlyGenerally lower sensitivity than SPR
ITC Measures heat changes upon bindingKₐ, ΔH, ΔS, n (stoichiometry)Direct measurement of thermodynamic parameters, label-free, solution-basedRequires larger sample quantities, lower throughput

Why use SPR/BLI for Isovaleric Acid?

For a small molecule like isovaleric acid, the antibody is typically immobilized on the sensor chip, and isovaleric acid (the analyte) is flowed over the surface. [12]This setup allows for the precise determination of how tightly and for how long the antibody binds to isovaleric acid. Comparing the binding kinetics with structural analogs provides a quantitative measure of specificity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. [15][16][17]By titrating isovaleric acid into a solution containing the antibody, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). [17][18]This technique is considered the gold standard for characterizing binding thermodynamics in solution. [19]

Ensuring Trustworthiness: A Self-Validating System

A robust assessment of antibody specificity relies on the convergence of data from multiple, independent methods. [4]If a competitive ELISA indicates high specificity, this should be corroborated by kinetic data from SPR or BLI showing a significantly higher affinity for isovaleric acid compared to its analogs. ITC can further strengthen these findings by providing a detailed thermodynamic signature of the specific interaction. This multi-pronged approach creates a self-validating system, increasing confidence in the antibody's performance.

Final Recommendations for a Comprehensive Assessment

  • Initial Screening with Immunoassays: Begin with a competitive ELISA to determine the antibody's affinity (IC50) for isovaleric acid and its cross-reactivity with a panel of structurally related molecules. A dot blot can be used for rapid, preliminary screening.

  • In-depth Kinetic Analysis: Employ SPR or BLI to obtain real-time kinetic data (kₐ, kₑ, and Kₑ). This will provide a more precise and quantitative measure of specificity.

  • Thermodynamic Characterization: For a thorough understanding of the binding mechanism, use ITC to determine the thermodynamic parameters of the interaction.

  • Adherence to Regulatory Guidelines: Throughout the validation process, it is prudent to consider the principles outlined in guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) to ensure the data is robust and reliable. [20][21][22][23][24]

By following this comprehensive and logical progression of experiments, researchers can confidently assess the specificity of their anti-isovaleric acid antibodies, ensuring the accuracy and reproducibility of their findings in both basic research and clinical applications.

References

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. Retrieved from [Link]

  • Bio-Techne. (2024, September 30). Antibody Applications and Validation. Retrieved from [Link]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • Boster Bio. (2026, January 29). Antibody Characterization 101: What Every Researcher Needs to Know. Retrieved from [Link]

  • PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link]

  • MDPI. (2021). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Retrieved from [Link]

  • Biocompare. (2021, March 9). Best Practices for Antibody Validation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermodynamics and Density of Binding of a Panel of Antibodies to High-Molecular-Weight Capsular Polysaccharides. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Isovaleric acid. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 8). Ten Basic Rules of Antibody Validation. Retrieved from [Link]

  • MDPI. (n.d.). Biophysical Characterization Of Antibodies With Isothermal Titration Calorimetry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The Dot Blot Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Bio-layer interferometry. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Specificity and Cross-Reactivity. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Oxford Academic. (n.d.). Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy. Retrieved from [Link]

  • Boster Bio. (n.d.). Antibody Validation & Characterization Insights. Retrieved from [Link]

  • LookChem. (n.d.). Cas 503-74-2,Isovaleric acid. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand. Retrieved from [Link]

  • Grokipedia. (n.d.). Isovaleric acid. Retrieved from [Link]

  • JoVE. (n.d.). Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dot Blot Assay for Detection of Antidiacyltrehalose Antibodies in Tuberculous Patients. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • The Good Scents Company. (n.d.). isovaleric acid, 503-74-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding kinetics of antibodies and APN to S proteins using biolayer... Retrieved from [Link]

  • Gator Bio. (2020, December 16). What is biolayer interferometry? BLI from Gator Bio. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2014, February 19). FDA Updates Analytical Validation Guidance. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Isovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Odor-Safety Paradox

Isovaleric acid (3-Methylbutanoic acid) presents a unique dual challenge in the laboratory: biological toxicity and olfactory intensity .[1]

While its "sweaty cheese" or "stale feet" odor is the most immediate complaint, it often masks the acute safety risks. As a corrosive organic acid (Skin Corr.[1] 1B), it causes severe skin burns and eye damage.[1][2][3][4][5] Furthermore, olfactory fatigue —the temporary inability to distinguish a particular odor after prolonged exposure—can lead researchers to underestimate vapor concentrations, increasing the risk of respiratory irritation.[1]

This guide moves beyond generic safety advice to provide a field-proven protocol for handling isovaleric acid, ensuring both operator safety and the prevention of lingering laboratory contamination.[1]

Hierarchy of Controls: Engineering First

Before selecting Personal Protective Equipment (PPE), the environment must be secured.[1] PPE is the last line of defense, not the first.

Primary Engineering Control: The Chemical Fume Hood[1]
  • Requirement: All handling of isovaleric acid (opening vessels, pipetting, heating) must occur within a certified chemical fume hood.[1]

  • Operational Standard:

    • Sash Height: Maintain at or below the certified working height (usually 18 inches).[1]

    • Airflow: Verify face velocity is between 80–100 fpm (feet per minute) before work begins.[1]

    • Placement: Work at least 6 inches inside the hood sash to ensure containment of heavy organic vapors.[1]

PPE Selection Matrix: The "Armor"

The lipophilic nature of isovaleric acid allows it to permeate standard laboratory gloves rapidly.[1] Relying on thin, disposable nitrile gloves for immersion or prolonged contact is a critical error.

Glove Permeation Data & Recommendations
Glove MaterialThicknessBreakthrough TimeProtection LevelApplication Context
Butyl Rubber 25 mil> 480 minExcellent Mandatory for spill cleanup or handling >100mL volumes.[1]
Neoprene 20-30 mil> 240 minVery Good Suitable for stock solution preparation.[1]
Nitrile (Disposable) 4-5 mil< 15 minPoor (Splash Only) Double-gloving required. Change immediately upon splash contact.[1]
Latex VariousImmediateDo Not Use Offers virtually no protection against organic acids.[1]
Eye & Body Protection[1][4][5][6][7]
  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant) are required.[1] Safety glasses with side shields are insufficient due to the corrosive nature of the liquid and vapors.

  • Body: Standard cotton lab coat. For handling volumes >1L, a chemical-resistant apron (rubber or neoprene) is recommended.[1]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the task volume and risk.

PPE_Decision_Tree Start Task Assessment Volume_Check Volume > 100mL or Spill Cleanup? Start->Volume_Check Splash_Risk High Splash Risk? Volume_Check->Splash_Risk No Heavy_Duty WEAR: Butyl Rubber Gloves + Apron + Goggles Volume_Check->Heavy_Duty Yes Splash_Risk->Heavy_Duty Yes Standard_Duty WEAR: Double Nitrile Gloves (Change every 15 mins) + Goggles Splash_Risk->Standard_Duty No

Figure 1: Logic flow for selecting appropriate hand protection based on exposure risk.

Operational Protocol: The "Zero-Odor" Transfer Method[1]

To prevent the "lab-clearing" smell and ensure safety, follow this strict protocol.

The Mechanism: Isovaleric acid has a low pKa (~4.8).[1] It is volatile in its protonated form.[1] To stop the smell on waste materials, we must deprotonate it into its salt form (isovalerate), which is non-volatile and odorless.[1]

Step-by-Step Procedure
  • Preparation (In Hood):

    • Place a "waste beaker" containing 10% Sodium Bicarbonate (

      
      ) solution in the hood.[1]
      
    • Pre-wet a paper towel with the bicarbonate solution.[1]

  • Donning:

    • Don double nitrile gloves (or butyl if handling large stocks).[1]

    • Check fume hood airflow.[1]

  • Handling:

    • Open the isovaleric acid container only inside the hood.[1]

    • Perform the transfer (pipette/pour).[1]

    • Critical Step: Before recapping, wipe the threads of the stock bottle with the bicarbonate-soaked paper towel.[1] This neutralizes any drips that would otherwise volatilize outside the hood.

    • Seal the bottle with Parafilm M® before removing it from the hood.

  • Disposal of Consumables:

    • Immediately place used pipette tips into the bicarbonate waste beaker. The base neutralizes the acid residue, eliminating the odor.[1]

    • Do not throw acidic tips directly into the dry trash; they will stink up the entire room.[1]

Spill Management & Neutralization

Do NOT use Sodium Hydroxide (NaOH) or other strong bases for spills.[1] The reaction is highly exothermic and can cause splattering of the corrosive acid.

Preferred Neutralizer: Sodium Bicarbonate (Baking Soda) or Sodium Carbonate (Soda Ash).[6]

The Chemistry of Neutralization


Result:[1] The volatile, smelly acid is converted into sodium isovalerate (an odorless solid/salt) and carbon dioxide.[1]
Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (If outside hood) PPE 2. Don PPE (Butyl Gloves + Goggles) Alert->PPE Contain 3. Containment (Surround with absorbent) PPE->Contain Neutralize 4. Neutralize (Cover with NaHCO3 powder) Contain->Neutralize Wait 5. Wait for CO2 Bubbling to Stop Neutralize->Wait Clean 6. Collect Slurry & Dispose as Chem Waste Wait->Clean

Figure 2: Step-by-step workflow for safely managing an isovaleric acid spill.

  • Isolate: If the spill is outside the hood, evacuate the immediate area due to respiratory irritation risk.[1]

  • Protect: Wear Butyl gloves and goggles.[1]

  • Neutralize: Sprinkle Sodium Bicarbonate powder from the perimeter inward.[1]

  • Observe: The mixture will bubble (

    
     release). Continue adding powder until bubbling ceases.
    
  • Clean: Scoop the resulting slurry into a chemical waste container labeled "Organic Acid Waste." Clean the surface with soap and water.[7]

References

  • PubChem. (n.d.).[1] Isovaleric Acid - Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • NIOSH. (2019).[1] NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.